JNJ-18038683
Descripción
Propiedades
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3.C6H8O7/c21-17-8-6-16(7-9-17)20-18-10-12-22-13-11-19(18)24(23-20)14-15-4-2-1-3-5-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-9,22H,10-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQZMBPDLFAJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=NN2CC3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851376-05-1 | |
| Record name | JNJ-18038683 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851376051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-18038683 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UKQ1NQ8YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-18038683: A Technical Guide to its Mechanism of Action in Neurons as a 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of neurological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound in neurons, focusing on its interaction with the 5-HT7 receptor and the subsequent modulation of downstream signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: 5-HT7 Receptor Antagonism
The primary mechanism of action of this compound is its high-affinity binding to and blockade of the 5-HT7 receptor. As a competitive antagonist, this compound prevents the endogenous ligand, serotonin (5-HT), from activating the receptor, thereby inhibiting its downstream signaling cascades. Preclinical studies have demonstrated its efficacy in models of depression and its ability to modulate rapid eye movement (REM) sleep.[1]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data for its interaction with the 5-HT7 receptor.
Table 1: Radioligand Binding Affinity of this compound for 5-HT7 Receptors [2]
| Receptor Species | Cell Line/Tissue | Radioligand | pKi (mean ± SEM) | Ki (nM) |
| Rat (recombinant) | HEK293 cells | [³H]5-CT | 8.19 ± 0.02 | ~6.46 |
| Human (recombinant) | HEK293 cells | [³H]5-CT | 8.20 ± 0.01 | ~6.31 |
| Rat (native) | Thalamus membranes | [³H]5-CT | 8.50 ± 0.20 | ~3.16 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. [³H]5-CT (5-carboxamidotryptamine) is a commonly used radioligand for 5-HT7 receptors.
Table 2: Functional Antagonist Potency of this compound at 5-HT7 Receptors [2]
| Receptor Species | Cell Line | Assay Type | pKB |
| Rat (recombinant) | HEK293 cells | Adenylyl Cyclase | In good agreement with pKi |
| Human (recombinant) | HEK293 cells | Adenylyl Cyclase | In good agreement with pKi |
pKB is the negative logarithm of the antagonist dissociation constant (KB) determined from functional assays, indicating the concentration of antagonist required to shift the agonist dose-response curve.
This compound also exhibits selectivity for the 5-HT7 receptor over other serotonin receptor subtypes, with a reported 10-fold lower affinity for the 5-HT6 receptor.[3]
Modulation of Neuronal Signaling Pathways
The antagonism of the 5-HT7 receptor by this compound leads to the inhibition of two primary downstream signaling pathways in neurons: the canonical Gs-protein coupled pathway and the non-canonical G12-protein coupled pathway.
Canonical Gs-cAMP-PKA Pathway
The 5-HT7 receptor is classically coupled to a stimulatory G-protein (Gs). Activation of this pathway by serotonin leads to the stimulation of adenylyl cyclase (AC), which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including transcription factors and ion channels, ultimately influencing neuronal excitability and function. By blocking this pathway, this compound prevents these downstream effects.
References
The Discovery and Development of JNJ-18038683: A 5-HT7 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor, discovered and developed by Johnson & Johnson. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound. It covers the medicinal chemistry and synthesis, in vitro and in vivo pharmacology, pharmacokinetic properties, and the findings from clinical trials in major depressive disorder and bipolar disorder. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows are included to offer a thorough understanding of this investigational compound for researchers, scientists, and drug development professionals.
Discovery and Rationale
The serotonin 5-HT7 receptor has emerged as a promising target for the treatment of mood disorders. Preclinical evidence suggests that blockade of the 5-HT7 receptor can produce antidepressant-like effects and modulate sleep architecture, particularly rapid eye movement (REM) sleep, which is often dysregulated in depression.[1][2] The discovery of this compound was driven by the therapeutic potential of 5-HT7 antagonism. The compound was identified as a potent and selective antagonist with the potential to offer a novel mechanistic approach for treating depression and other central nervous system disorders.[3]
Medicinal Chemistry and Synthesis
This compound, chemically known as 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, was developed through a focused medicinal chemistry effort. A scalable synthesis route for this compound has been described, which involves the regioselective assembly of a pyrazole ring fused to an azepine ring. A key step in this synthesis is a palladium coupling reaction to introduce the aryl ring via a pyrazole triflate, followed by a selective alkylation to install the benzyl moiety on the pyrazole nitrogen.[1]
In Vitro Pharmacology
Binding Affinity
This compound is a potent and selective antagonist of the human 5-HT7 receptor. The levorotatory enantiomer of a related compound demonstrated a high affinity for the 5-HT7 receptor with a Ki of 1.2 nM.[4] The primary publication on this compound reports a pKi value of 8.2 for the human 5-HT7 receptor.[5] The compound exhibits selectivity over the 5-HT6 receptor, binding with 10-fold lower affinity.[3]
Table 1: Binding Affinity (Ki) of this compound and Related Compounds
| Compound | Receptor | Species | Ki (nM) | pKi | Reference |
| This compound | 5-HT7 | Human | - | 8.2 | [5] |
| Levorotatory enantiomer of a related compound | 5-HT7 | - | 1.2 | - | [4] |
| Dextrorotatory enantiomer of a related compound | 5-HT7 | - | 93 | - | [4] |
| This compound | 5-HT6 | - | ~10x lower affinity than 5-HT7 | - | [3] |
Functional Activity
Details on the functional antagonist activity (IC50) of this compound are not extensively provided in the initial search results. However, it is characterized as a potent antagonist.[3] A related compound was noted to have β-arrestin biased functional selectivity for the 5-HT7 receptor.[4]
In Vivo Pharmacology
Preclinical Efficacy Models
In rodent models, this compound demonstrated effects consistent with antidepressant and sleep-modulating properties. The compound was effective in the mouse tail suspension test, a common behavioral screen for antidepressants.[2] Furthermore, administration of this compound in rodents led to an increased latency to REM sleep and a decrease in REM sleep duration, effects that were sustained after repeated administration.[2] It also enhanced serotonin transmission and the antidepressant-like behaviors induced by the selective serotonin reuptake inhibitor (SSRI) citalopram.[2]
Pharmacokinetics
Comprehensive pharmacokinetic data for this compound in preclinical species and humans is not available in the provided search results. Further investigation into specific publications on the pharmacokinetics of this compound would be necessary to populate a detailed table.
Clinical Development
This compound progressed into Phase II clinical trials for the treatment of major depressive disorder (MDD) and bipolar disorder.
Phase I Studies
The provided search results do not contain specific details on the Phase I studies of this compound.
Phase II Study in Major Depressive Disorder (NCT00566202)
A double-blind, active, and placebo-controlled clinical trial was conducted in 225 patients with MDD.[2] The study failed to demonstrate a statistically significant separation from placebo for either this compound or the active comparator, escitalopram, on the primary efficacy endpoints.[2] The authors of the study concluded that it was a failed study lacking assay sensitivity.[2] However, a post-hoc analysis, which removed data from sites with high placebo response rates, suggested a clinically meaningful difference between this compound and placebo.[2]
Phase II Study in Bipolar Disorder (NCT02466685)
This study evaluated the efficacy of this compound in improving cognitive impairment and mood symptoms in patients with stable bipolar disorder.[6][7] The trial, which enrolled 60 patients, did not show a significant difference between this compound and placebo on the primary outcomes related to cognitive function or mood symptoms.[6][7] A statistically significant improvement from baseline was observed in both the this compound and placebo groups, but there was no between-group difference.[6][7]
Table 2: Overview of Phase II Clinical Trials with this compound
| Clinical Trial ID | Indication | Number of Patients | Primary Outcome | Result | Reference |
| NCT00566202 | Major Depressive Disorder | 225 | Change in MADRS score | Failed to separate from placebo | [2] |
| NCT02466685 | Bipolar Disorder (Cognitive Impairment and Mood) | 60 | Improvement in cognitive function and mood | No significant difference from placebo | [6][7] |
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the blockade of the 5-HT7 receptor, a G-protein coupled receptor (GPCR). The downstream signaling of the 5-HT7 receptor is complex and can involve multiple pathways, including the Gs/adenylyl cyclase/cAMP pathway. Blockade of this receptor by an antagonist like this compound would inhibit these downstream signaling events.
Caption: 5-HT7 receptor signaling pathway and the antagonistic action of this compound.
Caption: The development workflow of this compound from preclinical to clinical stages.
Summary and Future Directions
This compound is a well-characterized, potent, and selective 5-HT7 receptor antagonist that has undergone significant preclinical and clinical investigation. While preclinical studies showed promising antidepressant-like and sleep-modulating effects, the compound failed to demonstrate efficacy in Phase II clinical trials for major depressive disorder and bipolar disorder. The failure of the MDD trial was attributed to a lack of assay sensitivity, and the bipolar disorder trial showed no separation from placebo. These outcomes highlight the challenges of translating preclinical findings in psychiatric drug discovery to clinical efficacy. Further research may be needed to fully understand the therapeutic potential of 5-HT7 receptor antagonism and to identify patient populations that may benefit from this mechanism of action.
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for the radioligand binding assays used to determine the Ki values are not fully described in the provided search results. Typically, these assays involve incubating membranes from cells expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of bound radioactivity is then measured to determine the displacement of the radioligand by the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.
Mouse Tail Suspension Test
The specific parameters of the mouse tail suspension test used for this compound are not detailed. In this standard preclinical model of antidepressant activity, mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
Clinical Trial Protocol (NCT00566202 - MDD)
This was a multicenter, randomized, double-blind, double-dummy, placebo- and active-controlled study. Patients with a diagnosis of Major Depressive Disorder were randomized to receive this compound, escitalopram, or placebo. The primary efficacy outcome was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.
Clinical Trial Protocol (NCT02466685 - Bipolar Disorder)
This was a placebo-controlled, 8-week trial in patients with stable bipolar disorder.[6][7] Participants were assessed using a comprehensive neuropsychological battery to evaluate cognitive function, as well as scales to measure depression and mania (e.g., MADRS and Young Mania Rating Scale).[6][7] The primary outcome was the change in cognitive performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Lack of Efficacy of this compound on Cognitive Impairment in Patients With Stable Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
The Therapeutic Potential of JNJ-18038683: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor that has been investigated for its therapeutic potential in neuropsychiatric disorders, primarily major depressive disorder (MDD) and bipolar disorder. Preclinical studies have demonstrated its ability to modulate sleep architecture and exhibit antidepressant-like effects. However, clinical trials have yielded mixed results, failing to consistently demonstrate efficacy over placebo. This technical guide provides a comprehensive overview of the pharmacological profile, preclinical and clinical data, and the underlying mechanism of action of this compound, offering insights for the research and drug development community.
Introduction
The serotonin (5-HT) system is a key target for the treatment of mood and cognitive disorders. Among the numerous 5-HT receptor subtypes, the 5-HT7 receptor has emerged as a promising target due to its role in regulating circadian rhythms, sleep, mood, and cognition.[1] this compound was developed by Johnson & Johnson as a potent and selective antagonist for this receptor, with the hypothesis that blocking 5-HT7 receptor activity could offer therapeutic benefits in conditions like depression and bipolar disorder.[2]
Pharmacological Profile
This compound exhibits high affinity and selectivity for the human and rat 5-HT7 receptors. Its pharmacological activity has been characterized through in vitro binding and functional assays.
Data Presentation: In Vitro Pharmacology of this compound
| Parameter | Receptor | Species | Value | Assay Type | Reference |
| pKi | 5-HT7 | Human | 8.20 ± 0.01 | Radioligand Binding ([³H]5-CT) | [3] |
| 5-HT7 | Rat | 8.19 ± 0.02 | Radioligand Binding ([³H]5-CT) | [3] | |
| 5-HT7 (native) | Rat (Thalamus) | 8.50 ± 0.20 | Radioligand Binding ([³H]5-CT) | [3] | |
| Ki | 5-HT7 | Human | ~6.31 nM | Calculated from pKi | |
| 5-HT7 | Rat | ~6.46 nM | Calculated from pKi | ||
| 5-HT7 (native) | Rat (Thalamus) | ~3.16 nM | Calculated from pKi | ||
| pKB | 5-HT7 | Human | In good agreement with pKi | Adenylyl Cyclase Functional Assay | [3] |
| 5-HT7 | Rat | In good agreement with pKi | Adenylyl Cyclase Functional Assay | [3] | |
| Selectivity | 5-HT6 | 10x less affinity than for 5-HT7 | [2] |
Mechanism of Action: 5-HT7 Receptor Signaling
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4] This initiates a signaling cascade involving Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal function. Additionally, the 5-HT7 receptor can couple to the G12 alpha subunit, activating RhoA and Cell division control protein 42 homolog (Cdc42), which are involved in regulating neuronal structure and plasticity.[4] By antagonizing this receptor, this compound is hypothesized to block these downstream signaling events.
Preclinical Evaluation
Preclinical studies in rodents were conducted to assess the in vivo effects of this compound on sleep and depression-like behaviors.
Data Presentation: Preclinical Efficacy of this compound in Rodents
| Model | Species | Effect of this compound | Note | Reference |
| REM Sleep | Rat | Increased latency to REM sleep and decreased REM duration. | Effect maintained after 7 days of administration. | [5] |
| Tail Suspension Test | Mouse | Effective (reduced immobility time). | A model of antidepressant-like activity. | [5] |
| Interaction with Citalopram | Rodents | Enhanced serotonin transmission, antidepressant-like behavior, and REM sleep suppression induced by citalopram. | Suggests potential as an adjunctive therapy. | [5] |
Experimental Protocols
A general workflow for preclinical screening of antidepressant candidates like this compound is depicted below.
-
Radioligand Binding Assay (for Ki determination):
-
Preparation: Cell membranes expressing the 5-HT7 receptor are prepared. A radioligand, such as [³H]5-CT, is used.
-
Incubation: Membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
-
Adenylyl Cyclase Functional Assay (for antagonist potency):
-
Cell Culture: HEK293 cells stably expressing the 5-HT7 receptor are cultured.
-
Incubation: Cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Stimulation: The cells are then stimulated with a 5-HT7 receptor agonist (e.g., 5-HT) to induce adenylyl cyclase activity.
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence-based assays.
-
Analysis: The concentration of the antagonist that produces a 50% inhibition of the agonist-induced cAMP production is determined to calculate the IC50 and subsequently the pKB.
-
-
Mouse Tail Suspension Test:
-
Acclimation: Mice are acclimated to the testing room.
-
Administration: The test compound (this compound) or vehicle is administered at a predetermined time before the test.
-
Suspension: Mice are suspended by their tails from a lever, and the duration of immobility is recorded over a 6-minute period.
-
Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
-
-
Rat REM Sleep Measurement (EEG):
-
Surgery: Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.
-
Recording: Continuous EEG and EMG recordings are taken to establish a baseline sleep pattern.
-
Administration and Recording: this compound or vehicle is administered, and recordings are continued to assess changes in sleep stages (wakefulness, NREM sleep, REM sleep).
-
Analysis: Sleep parameters, including REM sleep latency and duration, are scored and analyzed.
-
Clinical Development
This compound progressed to Phase II clinical trials for major depressive disorder and bipolar disorder.
Data Presentation: Phase II Clinical Trial Outcomes for this compound
| Indication | Study Identifier | Primary Outcome | Result | Reference |
| Major Depressive Disorder | NCT00566202 | Change from baseline in Montgomery-Åsberg Depression Rating Scale (MADRS) total score | Did not separate from placebo. A post-hoc analysis suggested a clinically meaningful difference in a subset of patients. | [5] |
| Bipolar Disorder (Cognitive Impairment) | NCT02466685 | Improvement in cognitive impairment | No significant difference compared to placebo on cognitive measures or mood symptoms. | [6][7] |
Clinical Trial Protocols (Summarized)
-
NCT00566202 (Major Depressive Disorder): This was a multicenter, randomized, double-blind, placebo- and active-controlled study in 225 patients with MDD.[5] Patients received this compound, escitalopram, or placebo. The primary efficacy measure was the change in MADRS score from baseline.
-
NCT02466685 (Bipolar Disorder): This was a placebo-controlled, 8-week trial involving 60 patients with stable bipolar disorder.[6][7] The study aimed to evaluate the efficacy of this compound as an adjunctive treatment to improve cognitive impairment and reduce residual depressive symptoms. A comprehensive neuropsychological battery and mood rating scales were used to assess outcomes.
Therapeutic Potential and Future Directions
The therapeutic potential of this compound remains uncertain. While preclinical data were promising, the compound failed to meet its primary endpoints in Phase II clinical trials for both major depressive disorder and bipolar disorder.[5][6][7] The lack of robust efficacy in human studies highlights the translational challenges in neuropsychiatric drug development.
The post-hoc analysis of the MDD trial, which suggested potential efficacy in a subpopulation, indicates that patient stratification based on biomarkers could be a viable strategy for future studies of 5-HT7 antagonists.[5] However, the negative results in the bipolar disorder trial for improving cognition suggest that the pro-cognitive effects observed in preclinical models may not readily translate to this patient population.
Further research is needed to fully elucidate the role of the 5-HT7 receptor in the pathophysiology of mood and cognitive disorders. While this compound itself may not have a clear path forward in its current form, the knowledge gained from its development provides valuable insights for the design and investigation of future 5-HT7 receptor modulators. The exploration of this target in other indications or in combination with other therapeutic agents may yet yield a successful therapeutic strategy.
References
- 1. The Tail Suspension Test [jove.com]
- 2. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ndineuroscience.com [ndineuroscience.com]
- 7. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-18038683: A Technical Guide to its Role in Serotonergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions.[1] Developed by Janssen Research & Development, this small molecule has been investigated for its potential therapeutic applications in mood and cognitive disorders.[2][3] This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, with a focus on its interaction with serotonergic pathways. Detailed methodologies for key experimental assays are provided, along with a quantitative summary of its receptor binding and functional activity. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound and the 5-HT7 Receptor
The serotonin (5-HT) system is a critical modulator of numerous physiological and psychological processes, mediated by a diverse family of at least 14 receptor subtypes. The 5-HT7 receptor, one of the most recently identified members, is predominantly expressed in the central nervous system, including the hippocampus, thalamus, and cortex. Its activation is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Emerging evidence has linked the 5-HT7 receptor to the regulation of mood, circadian rhythms, learning, and memory, making it a compelling target for therapeutic intervention.
This compound has been characterized as a high-affinity antagonist for the 5-HT7 receptor.[4] Its preclinical profile suggests potential efficacy in conditions such as depression and cognitive impairment associated with bipolar disorder.[4][5] This guide will delve into the core pharmacological data that defines the interaction of this compound with the serotonergic system.
Quantitative Pharmacological Data
The in vitro pharmacological profile of this compound has been characterized through radioligand binding and functional assays. The following tables summarize the key quantitative data available.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Radioligand | Assay System | pKi | Ki (nM) | Selectivity vs. 5-HT7 (Human) |
| 5-HT7 | Human | [³H]5-CT | HEK293 Cells | 8.20 | ~6.3 | - |
| 5-HT7 | Rat | [³H]5-CT | HEK293 Cells | 8.19 | ~6.5 | - |
| 5-HT6 | Not Specified | Not Specified | Not Specified | - | ~63 | ~10-fold |
Note: The Ki value for the 5-HT6 receptor is estimated based on the reported 10-fold lower affinity compared to the 5-HT7 receptor. A comprehensive selectivity panel against other serotonin receptor subtypes and off-target receptors is not publicly available.
Table 2: Functional Antagonist Activity of this compound
| Receptor | Species | Assay Type | Agonist | Measured Effect | pKB | IC50 (nM) |
| 5-HT7 | Human | Adenylyl Cyclase | 5-HT | Inhibition of cAMP production | In good agreement with pKi | Not explicitly stated |
| 5-HT7 | Rat | Adenylyl Cyclase | 5-HT | Inhibition of cAMP production | In good agreement with pKi | Not explicitly stated |
Note: While this compound has been shown to be a potent functional antagonist, the specific IC50 values for the inhibition of 5-HT-stimulated cAMP production are not publicly available.
Signaling Pathways
The 5-HT7 receptor is known to couple to multiple intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase through the Gs alpha subunit. However, evidence also suggests coupling to the G12/13 alpha subunit, which can influence cytoskeletal rearrangement through Rho GTPases.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. [PDF] Translational Evaluation of this compound, a 5-Hydroxytryptamine Type 7 Receptor Antagonist, on Rapid Eye Movement Sleep and in Major Depressive Disorder | Semantic Scholar [semanticscholar.org]
JNJ-18038683 and its Impact on REM Sleep Architecture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of JNJ-18038683, a selective 5-hydroxytryptamine-7 (5-HT7) receptor antagonist, on the architecture of Rapid Eye Movement (REM) sleep. The information presented herein is a synthesis of key findings from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying neurobiological pathways.
Core Mechanism of Action
This compound exerts its effects on REM sleep primarily through its high-affinity antagonism of the 5-HT7 receptor.[1] This receptor is a G-protein coupled receptor, and its blockade by this compound modulates the activity of downstream signaling pathways and neural circuits that are integral to the regulation of sleep-wake cycles, and specifically the generation and maintenance of REM sleep. The blockade of 5-HT7 receptors has been shown to increase the latency to REM sleep and decrease the total duration of REM sleep in both rodent models and healthy human volunteers.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical investigations into the effects of this compound on REM sleep architecture.
Table 1: Preclinical Efficacy of this compound on REM Sleep in Rodents
| Parameter | Species | Dosage (mg/kg, p.o.) | Change from Vehicle/Control | Statistical Significance | Reference |
| REM Sleep Latency | Rat | 10 | Increased | p < 0.05 | Bonaventure et al., 2012 |
| 30 | Significantly Increased | p < 0.01 | Bonaventure et al., 2012 | ||
| REM Sleep Duration | Rat | 10 | Decreased | p < 0.05 | Bonaventure et al., 2012 |
| 30 | Significantly Decreased | p < 0.01 | Bonaventure et al., 2012 | ||
| Number of REM Periods | Rat | 10, 30 | No Significant Change | - | Bonaventure et al., 2012 |
| NREM Sleep | Rat | 10, 30 | No Significant Change | - | Bonaventure et al., 2012 |
Table 2: Clinical Efficacy of this compound on REM Sleep in Healthy Human Volunteers
| Parameter | Dosage | Change from Placebo | Statistical Significance | Reference |
| REM Sleep Latency | 20 mg | Prolonged | p < 0.05 | Bonaventure et al., 2012 |
| REM Sleep Duration | 20 mg | Reduced | p < 0.05 | Bonaventure et al., 2012 |
| Total Sleep Time | 20 mg | No Significant Change | - | Bonaventure et al., 2012 |
| Sleep Efficiency | 20 mg | No Significant Change | - | Bonaventure et al., 2012 |
Experimental Protocols
Preclinical Polysomnography in Rodents (Adapted from Bonaventure et al., 2012)
-
Subjects: Male Sprague-Dawley rats.
-
Surgical Implantation: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording under isoflurane anesthesia. Stainless steel screw electrodes were placed over the frontal and parietal cortices for EEG, and stainless steel wires were inserted into the neck musculature for EMG.
-
Acclimatization: Following a recovery period of at least one week, rats were habituated to the recording chambers and tethered recording cables for several days before the start of the experiment.
-
Drug Administration: this compound was administered orally (p.o.) at doses of 10 and 30 mg/kg, or vehicle, at the beginning of the light period.
-
Polysomnographic Recording: Continuous EEG and EMG recordings were conducted for 6 hours post-dosing. The sleep-wake states were visually scored in 30-second epochs as wakefulness, non-REM (NREM) sleep, and REM sleep based on standard criteria.
-
Data Analysis: The latency to the first episode of REM sleep, the total duration of REM sleep, the number of REM periods, and the total duration of NREM sleep were quantified and statistically analyzed.
Clinical Polysomnography in Healthy Volunteers (Adapted from Bonaventure et al., 2012)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Healthy male volunteers.
-
Drug Administration: Participants received a single oral dose of this compound (20 mg) or placebo in two separate treatment periods, with a washout period in between.
-
Polysomnographic Recording: Overnight polysomnography (PSG) was performed in a sleep laboratory. Standard EEG, EOG (electrooculogram), and EMG recordings were conducted to monitor sleep stages.
-
Data Analysis: Sleep records were scored according to the Rechtschaffen and Kales criteria. Key REM sleep parameters, including REM latency, total REM sleep time, and other sleep architecture variables, were analyzed.
Signaling Pathways and Logical Relationships
The antagonism of 5-HT7 receptors by this compound is believed to influence REM sleep by modulating the activity of key neural circuits in the brainstem, particularly those involving GABAergic and cholinergic neurons.
References
- 1. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions between cholinergic and GABAergic neurotransmitters in and around the locus coeruleus for the induction and maintenance of rapid eye movement sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Translational Evaluation of this compound, a 5-Hydroxytryptamine Type 7 Receptor Antagonist, on Rapid Eye Movement Sleep and in Major Depressive Disorder | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide on the Nootropic Effects of JNJ-18038683
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-18038683 is a potent and selective antagonist of the serotonin 5-HT7 receptor that has been investigated for its potential nootropic and antidepressant effects. Preclinical studies in rodent models have demonstrated pro-cognitive and antidepressant-like activity. However, clinical trials in humans for major depressive disorder and cognitive impairment in bipolar disorder have yielded inconclusive results. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its mechanism of action, receptor binding profile, and the methodologies and outcomes of key preclinical and clinical investigations. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of its pharmacological profile and therapeutic potential.
Introduction
The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, has emerged as a promising target for the treatment of cognitive and mood disorders.[1][2] Its modulation is implicated in various physiological processes, including learning, memory, and circadian rhythms. This compound, developed by Johnson & Johnson, is a selective antagonist of the 5-HT7 receptor.[3] This document synthesizes the current body of research on this compound to serve as a technical resource for professionals in the field of neuroscience and drug development.
Mechanism of Action and Receptor Binding Profile
This compound exerts its primary pharmacological effects through the blockade of the 5-HT7 receptor. This antagonism is believed to underlie its observed nootropic and antidepressant-like properties in preclinical models. The compound also exhibits a lower affinity for the 5-HT6 receptor, another target implicated in cognitive function.[3]
Receptor Binding Affinities
The binding profile of this compound and its enantiomers has been characterized at various serotonin and dopamine receptors. The levorotatory enantiomer of a related compound demonstrated significantly higher affinity for the 5-HT7 receptor.[4]
| Receptor | Ligand | Kᵢ (nM) |
| 5-HT₇ | Levorotatory Enantiomer of a this compound analog | 1.2 |
| 5-HT₇ | Dextrorotatory Enantiomer of a this compound analog | 93 |
| 5-HT₇ | This compound | Data not explicitly available in reviewed sources |
| 5-HT₆ | This compound | ~10x lower affinity than for 5-HT₇[3] |
| 5-HT₁ₐ | Data not available | - |
| 5-HT₂ₐ | Data not available | - |
| D₂ | Data not available | - |
Table 1: Receptor Binding Profile of this compound and Related Compounds. This table summarizes the available binding affinity (Kᵢ) data. A lower Kᵢ value indicates a higher binding affinity.
Signaling Pathways
Antagonism of the 5-HT7 receptor by this compound modulates downstream signaling cascades. The 5-HT7 receptor is coupled to Gs and G12 proteins. Its blockade is expected to inhibit the activation of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This, in turn, influences the activity of Protein Kinase A (PKA) and downstream effectors like the extracellular signal-regulated kinase (ERK) and Akt pathways, which are critically involved in neuroplasticity and cellular survival.[1][2][5]
References
The 5-HT7 Receptor Antagonist JNJ-18038683 and its Putative Impact on Cognitive Function in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor developed by Johnson & Johnson.[1] While extensively evaluated for its antidepressant-like effects and its role in regulating REM sleep, its direct impact on cognitive function in preclinical rodent models is less documented in publicly available literature. However, the established role of the 5-HT7 receptor in cognitive processes, particularly learning and memory, suggests a strong potential for this compound as a cognitive enhancer. This technical guide synthesizes the available information on this compound, details the hypothesized mechanism of action for cognitive enhancement, and provides standardized protocols for key rodent cognitive assays relevant to its evaluation.
Introduction to this compound
This compound is a novel pharmacological tool for investigating the role of the 5-HT7 receptor in various physiological and pathological processes. Preclinical studies have demonstrated its efficacy in rodent models of depression and its ability to modulate sleep architecture.[2] Notably, a clinical trial (NCT02466685) was initiated to test the ability of this compound to improve cognition in stable bipolar patients, explicitly stating that the trial is based on "pre-clinical, pro-cognitive effects of 5-HT7 antagonism in our laboratory," with a focus on "declarative memory in rodents."[3] This strongly indicates the existence of internal data supporting its cognitive-enhancing properties.
Mechanism of Action: The Role of 5-HT7 Receptor Antagonism in Cognition
The 5-HT7 receptor is predominantly expressed in brain regions critical for learning and memory, including the hippocampus, thalamus, and cortex. Its activation is generally considered to be inhibitory to cognitive processes. Therefore, antagonism of the 5-HT7 receptor is hypothesized to enhance cognitive function through several mechanisms:
-
Disinhibition of Glutamatergic Neurotransmission: 5-HT7 receptor activation can suppress glutamate release. By blocking these receptors, this compound may lead to an increase in glutamatergic signaling, a key component of synaptic plasticity and learning.
-
Modulation of Cholinergic Activity: The 5-HT7 receptor can influence the activity of cholinergic neurons. Antagonism may lead to increased acetylcholine release, a neurotransmitter crucial for attention and memory.
-
Regulation of Neuronal Morphology: Chronic blockade of 5-HT7 receptors has been linked to changes in dendritic spine density and morphology, suggesting a role in long-term structural plasticity underlying memory consolidation.
Hypothesized signaling pathway for cognitive enhancement by this compound.
Preclinical Data in Rodent Models
While specific quantitative data on the effects of this compound on cognitive performance in rodent models are not extensively reported in the public domain, the following tables are structured to present such data as it would typically be reported from key behavioral assays.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess declarative and recognition memory in rodents.
Table 1: Hypothetical Quantitative Data from Novel Object Recognition Test
| Treatment Group | Dose (mg/kg) | Discrimination Index (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 0.1 ± 0.05 | - |
| This compound | 1 | 0.3 ± 0.06 | <0.05 |
| This compound | 3 | 0.45 ± 0.07 | <0.01 |
| This compound | 10 | 0.42 ± 0.05 | <0.01 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected format of results from a NOR study. Actual values are not publicly available.
Morris Water Maze (MWM) Test
The MWM test is a classic behavioral task to evaluate spatial learning and memory in rodents.
Table 2: Hypothetical Quantitative Data from Morris Water Maze Test
| Treatment Group | Dose (mg/kg) | Escape Latency (s) on Day 5 (Mean ± SEM) | p-value vs. Vehicle | Time in Target Quadrant (%) in Probe Trial (Mean ± SEM) | p-value vs. Vehicle |
| Vehicle | - | 45 ± 5 | - | 28 ± 3 | - |
| This compound | 1 | 35 ± 4 | <0.05 | 38 ± 4 | <0.05 |
| This compound | 3 | 28 ± 3 | <0.01 | 45 ± 5 | <0.01 |
| This compound | 10 | 30 ± 4 | <0.01 | 42 ± 4 | <0.01 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected format of results from a MWM study. Actual values are not publicly available.
Detailed Experimental Protocols
Novel Object Recognition (NOR) Test Protocol
This protocol is a standardized procedure for assessing recognition memory.
Experimental workflow for the Novel Object Recognition (NOR) test.
Materials:
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic or metal, of sufficient weight to not be displaced by the animal)
-
Video tracking software
Procedure:
-
Habituation (Day 1): Each animal is individually placed in the empty open-field arena for 10 minutes to acclimate to the environment.
-
Training (Day 2):
-
Administer this compound or vehicle at the appropriate time before the training session.
-
Place two identical objects in opposite corners of the arena.
-
Allow the animal to explore the objects and the arena for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded.
-
-
Retention Test (Day 2):
-
After a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the animal to explore for a set period (e.g., 5 minutes).
-
The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Morris Water Maze (MWM) Test Protocol
This protocol is a standardized procedure for assessing spatial learning and memory.
References
Early-Stage Research on JNJ-18038683 for Bipolar Disorder: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor, discovered by Johnson & Johnson.[1] The 5-HT7 receptor, a Gs-protein coupled receptor, is predominantly expressed in limbic and cortical regions of the brain, areas critically implicated in the pathophysiology of mood disorders. Its modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway has made it a compelling target for therapeutic intervention in psychiatric conditions. Early-stage research has explored the potential of this compound as a treatment for major depressive disorder and as an adjunctive therapy for cognitive impairment in stable bipolar disorder. This technical guide provides a comprehensive overview of the core preclinical and early clinical findings related to this compound.
Core Data Summary
The following tables summarize the key quantitative data from in vitro and preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species/System | Value | Reference |
| pKi | Human 5-HT7 (HEK293 cells) | 8.20 ± 0.01 | [2] |
| Ki | Human 5-HT7 (HEK293 cells) | ~6.31 nM | Calculated from pKi |
| pKi | Rat 5-HT7 (HEK293 cells) | 8.19 ± 0.02 | [2] |
| Ki | Rat 5-HT7 (HEK293 cells) | ~6.46 nM | Calculated from pKi |
| pKi | Native Rat 5-HT7 (Thalamus membranes) | 8.50 ± 0.20 | [2] |
| Ki | Native Rat 5-HT7 (Thalamus membranes) | ~3.16 nM | Calculated from pKi |
| pKB (Functional Antagonism) | Human 5-HT7 (HEK293 cells, Adenylate Cyclase Assay) | In good agreement with Ki | [2] |
| pKB (Functional Antagonism) | Rat 5-HT7 (HEK293 cells, Adenylate Cyclase Assay) | In good agreement with Ki | [2] |
| Selectivity | 5-HT6 Receptor | 10-fold lower affinity than for 5-HT7 | [3] |
Table 2: Preclinical Efficacy Data
| Animal Model | Species | Effect | Reference |
| Tail Suspension Test | Mouse | Effective (Antidepressant-like effect) | [4] |
| REM Sleep Analysis | Rodent | Increased latency to REM sleep, decreased REM duration | [4] |
| Circadian Rhythm | Mouse | Blocked light and 8-OH-DPAT induced phase shifts | [3] |
| Novel Object Recognition (scPCP-treated) | Mouse | Restored novel object recognition | [5] |
| Reversal Learning (scPCP-treated) | Mouse | Reversed decrease in correct responding | [5] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.
General Methodology:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing either human or rat 5-HT7 receptors, or from rat thalamus tissue.[2]
-
Radioligand: [3H]5-CT (5-carboxamidotryptamine) was used as the radioligand.[2]
-
Assay Conditions: Competition binding assays were performed by incubating the membranes with a fixed concentration of [3H]5-CT and a range of concentrations of this compound.
-
Incubation: Incubation was carried out to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: Radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the competition curves. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[2]
Workflow for Radioligand Binding Assay:
Functional Antagonism Assay (Adenylate Cyclase Activity)
Objective: To determine the functional antagonist potency (pKB) of this compound at the 5-HT7 receptor.
General Methodology:
-
Cell Line: HEK293 cells stably expressing either human or rat 5-HT7 receptors were used.[2]
-
Stimulation: Cells were stimulated with a fixed concentration of the agonist 5-HT (100 nM) to induce adenylate cyclase activity and subsequent cAMP production.[2]
-
Antagonism: Prior to agonist stimulation, cells were pre-incubated with a range of concentrations of this compound.[2]
-
cAMP Measurement: The levels of intracellular cAMP were measured.
-
Data Analysis: The concentration-dependent inhibition of the 5-HT-stimulated cAMP response by this compound was analyzed to determine its pKB value.[2]
Preclinical Animal Models
Objective: To evaluate the in vivo efficacy of this compound in animal models relevant to depression and cognitive impairment.
-
Tail Suspension Test: This is a widely used model to screen for potential antidepressant drugs. The test is based on the principle that an animal subjected to a short-term, inescapable stress of being suspended by its tail will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.[4]
-
Novel Object Recognition (NOR) Test: This test assesses certain aspects of learning and memory in rodents. The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one. Improved performance in this task suggests pro-cognitive effects. In the context of this compound research, this test was used in mice treated with sub-chronic phencyclidine (scPCP) to model cognitive deficits.[5]
-
Reversal Learning Task: This task assesses cognitive flexibility, an executive function that is often impaired in psychiatric disorders. Animals are first trained to associate a reward with a specific stimulus. In the reversal phase, the reward contingency is switched to a previously unrewarded stimulus. The ability to adapt to this change is a measure of cognitive flexibility.[5]
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT7 receptor. The 5-HT7 receptor is a Gs-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cAMP. By blocking the binding of serotonin to the 5-HT7 receptor, this compound prevents this downstream signaling cascade. The therapeutic hypothesis is that in conditions like bipolar disorder, dysregulation of the 5-HT7 receptor-mediated signaling contributes to mood instability and cognitive deficits. By antagonizing this receptor, this compound is proposed to normalize neuronal function in relevant brain circuits.
Hypothesized Signaling Pathway of this compound Action:
Clinical Development for Bipolar Disorder
This compound progressed to Phase II clinical trials as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.[3]
Clinical Trial NCT02466685
-
Title: Testing the Ability of this compound, a Selective Serotonin (5-HT)7 Antagonist, to Improve Cognition and Reduce Residual Depressive Symptoms in Stable Bipolar Patients.[1]
-
Phase: Phase 2.[1]
-
Design: A placebo-controlled, 8-week trial.[1]
-
Population: 60 patients with stable bipolar disorder.[1]
-
Primary Outcome: The study aimed to evaluate the efficacy of this compound in improving cognitive impairment in bipolar disorder (CIBD).[1]
-
Results: The study did not show efficacy for the improvement of CIBD or mood symptoms with this compound compared to placebo. While both groups showed some improvement over time, there was no significant difference between the this compound and placebo groups.[1]
Logical Flow of Clinical Investigation for NCT02466685:
Conclusion
Early-stage research on this compound demonstrated its high affinity and selective antagonism for the 5-HT7 receptor, with promising preclinical signals in models of depression and cognitive impairment. However, these preclinical findings did not translate into clinical efficacy for improving cognitive deficits in patients with stable bipolar disorder in a Phase II trial. The lack of a statistically significant difference between this compound and placebo highlights the challenges in translating preclinical findings in psychiatric drug development. Further research would be needed to explore other potential indications or patient populations that might benefit from 5-HT7 receptor antagonism.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
JNJ-18038683: A Comprehensive Technical Guide on 5-HT7 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of JNJ-18038683 for the 5-HT7 serotonin receptor. The information is compiled from various scientific sources to offer a detailed resource for researchers and professionals in the field of drug development.
Core Compound Profile
This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] It has been investigated for its potential nootropic and antidepressant effects.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound for the 5-HT7 receptor has been determined through radioligand binding assays. The data, presented in pKi values, indicates a high affinity for both human and rat 5-HT7 receptors. The pKi is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value signifies a stronger binding affinity.
| Receptor Target | Species | Tissue/Cell Line | Radioligand | pKi (mean ± SEM) | Ki (nM, calculated) | Reference |
| 5-HT7 | Human | HEK293 cells | [3H]5-CT | 8.20 ± 0.01 | 6.31 | [2] |
| 5-HT7 | Rat | HEK293 cells | [3H]5-CT | 8.19 ± 0.02 | 6.46 | [2] |
| 5-HT7 (native) | Rat | Thalamus membranes | [3H]5-CT | 8.50 ± 0.20 | 3.16 | [2] |
Selectivity Profile
While comprehensive screening data against a wide panel of receptors is not publicly available in full, this compound is reported to be a selective antagonist for the 5-HT7 receptor. Notably, it exhibits a 10-fold lower affinity for the 5-HT6 serotonin receptor. Further detailed selectivity data is crucial for a complete understanding of its off-target interaction profile.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity and functional antagonism of this compound.
Radioligand Binding Assay for 5-HT7 Receptor
This protocol outlines the determination of the binding affinity of this compound to the 5-HT7 receptor using a competitive radioligand binding assay.
Methodology Details:
-
Cell Lines/Tissues: Human Embryonic Kidney (HEK293) cells stably expressing either the human or rat 5-HT7 receptor, or native rat thalamus tissue, were used as the source of receptor-containing membranes.[2]
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) was used as the specific radioligand that binds to the 5-HT7 receptor.[2]
-
Procedure:
-
Membrane preparations from the cells or tissues were incubated with a fixed concentration of [3H]5-CT.
-
Increasing concentrations of the unlabeled competitor, this compound, were added to displace the binding of the radioligand.
-
The mixture was incubated to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]5-CT (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand. Hill slope values close to unity suggested a competitive binding interaction at a single site.[2]
Functional Adenylate Cyclase Assay
This assay determines the functional antagonist potency of this compound by measuring its ability to inhibit the 5-HT-stimulated production of cyclic AMP (cAMP), a downstream signaling molecule of the 5-HT7 receptor.
Methodology Details:
-
Cell Lines: HEK293 cells stably expressing either the human or rat 5-HT7 receptor were utilized.[2]
-
Procedure:
-
Cells were pre-incubated with various concentrations of this compound for a defined period.
-
The cells were then stimulated with a fixed concentration of the agonist, 5-hydroxytryptamine (5-HT), to induce cAMP production via the activation of adenylate cyclase.[2]
-
Following stimulation, the cells were lysed, and the intracellular cAMP levels were measured using a suitable detection method (e.g., radioimmunoassay or a fluorescence-based assay).
-
-
Data Analysis: The ability of this compound to inhibit the 5-HT-stimulated cAMP production was quantified. The antagonist potency is expressed as the pKB value, which is the negative logarithm of the antagonist's dissociation constant (KB). The pKB values obtained were in good agreement with the pKi values from the radioligand binding studies, confirming the antagonistic nature of this compound at the 5-HT7 receptor.[2]
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). This compound acts as an antagonist, blocking this signaling pathway.
Conclusion
This compound is a high-affinity and selective antagonist of the 5-HT7 receptor. The quantitative data from radioligand binding and functional assays consistently demonstrate its potent interaction with both human and rat 5-HT7 receptors. The provided experimental methodologies offer a foundational understanding for researchers seeking to replicate or build upon these findings. Further characterization of its selectivity against a broader range of CNS targets would provide a more complete picture of its pharmacological profile.
References
Methodological & Application
Application Notes and Protocols for Cell-Based Screening of JNJ-18038683
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of central nervous system functions, including mood, cognition, and sleep.[1] The 5-HT7 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Therefore, a cell-based assay measuring the inhibition of agonist-induced cAMP production is a robust and reliable method for screening and characterizing antagonists like this compound.
These application notes provide a detailed protocol for a cell-based assay designed to determine the potency of this compound in inhibiting the 5-HT7 receptor. The protocol utilizes Human Embryonic Kidney 293 (HEK293) cells stably expressing the human 5-HT7 receptor and a Homogeneous Time-Resolved Fluorescence (HTRF) assay for the sensitive detection of cAMP.
Signaling Pathway of the 5-HT7 Receptor
The activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that serves as the basis for the screening assay.
References
Application Notes and Protocols for JNJ-18038683 in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-18038683 is a potent and selective antagonist of the 5-HT7 serotonin receptor that has demonstrated potential as an antidepressant in preclinical animal models.[1][2] The 5-HT7 receptor, a G-protein coupled receptor, is implicated in the regulation of mood, cognition, and circadian rhythms.[1] Blockade of this receptor has been shown to elicit antidepressant-like effects and modulate sleep architecture, specifically by increasing the latency to and decreasing the duration of Rapid Eye Movement (REM) sleep, a sleep stage often altered in depressive disorders.[1][3]
These application notes provide a comprehensive overview of the administration of this compound in rodent models of depression, with a focus on the tail suspension test. Detailed protocols, quantitative data from preclinical studies, and a visualization of the putative signaling pathway are presented to guide researchers in the evaluation of this and similar compounds.
Mechanism of Action: 5-HT7 Receptor Antagonism
This compound exerts its effects by blocking the 5-HT7 receptor. This receptor is coupled to a Gs protein, and its activation by serotonin typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound is thought to prevent this downstream signaling cascade. The antidepressant effects of 5-HT7 antagonism are hypothesized to involve the modulation of neuronal function and plasticity in brain regions critical for mood regulation.
References
- 1. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Translational Evaluation of this compound, a 5-Hydroxytryptamine Type 7 Receptor Antagonist, on Rapid Eye Movement Sleep and in Major Depressive Disorder | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for JNJ-18038683 in the Tail Suspension Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-18038683 is a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor.[1] The blockade of 5-HT7 receptors has been identified as a promising strategy for the treatment of depression and other neurological disorders.[1] Preclinical studies have demonstrated the effectiveness of this compound in rodent models of depression, including the mouse tail suspension test (TST).[1] The TST is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the principle that mice, when subjected to the inescapable stress of being suspended by their tails, will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
These application notes provide a detailed protocol for utilizing this compound in the tail suspension test to evaluate its antidepressant-like properties.
Mechanism of Action: 5-HT7 Receptor Antagonism
This compound exerts its pharmacological effects by selectively blocking the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gs proteins. Activation of the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this receptor, this compound inhibits these downstream signaling events. The precise downstream consequences of 5-HT7 receptor blockade that mediate its antidepressant-like effects are still under investigation but are thought to involve modulation of neuronal function and plasticity in brain regions implicated in mood regulation.
Experimental Protocol: Tail Suspension Test
This protocol provides a comprehensive methodology for assessing the antidepressant-like effects of this compound in mice.
Materials and Apparatus
-
Subjects: Male mice (e.g., C57BL/6 or Swiss Webster strains), 8-12 weeks old. Animals should be housed in standard conditions with a 12:12 hour light/dark cycle and ad libitum access to food and water.
-
This compound: To be dissolved in a suitable vehicle.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., sterile water, saline, or a solution containing a small percentage of DMSO or Tween 80). The choice of vehicle should be based on the solubility of the compound and should be non-toxic to the animals.
-
Positive Control (Optional): A standard antidepressant drug (e.g., Imipramine or Fluoxetine) to validate the assay.
-
Tail Suspension Apparatus: A commercially available or custom-made sound-attenuating chamber. The apparatus should consist of a horizontal bar or ledge positioned to allow the mouse to hang freely without touching the walls or floor.
-
Adhesive Tape: Medical-grade adhesive tape (approximately 1 cm wide).
-
Video Recording Equipment: A camera positioned to have a clear view of the mouse during the test.
-
Timing Device: A stopwatch or automated software.
Experimental Workflow
Procedure
-
Animal Acclimatization: On the day of the experiment, bring the mice to the testing room at least 60 minutes before the start of the procedure to allow for habituation to the new environment.
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound and the vehicle control on the day of testing.
-
While specific administration details for this compound in the TST are not detailed in the primary literature, a common practice for similar compounds is intraperitoneal (i.p.) injection.[2] Oral gavage (p.o.) is another possible route.
-
Administer the appropriate dose of this compound or an equivalent volume of the vehicle control.
-
A typical pre-treatment time is 30 to 60 minutes before the test to allow for drug absorption and distribution.[3]
-
-
Tail Taping:
-
Cut a piece of adhesive tape approximately 15-20 cm long.
-
Securely wrap about 2 cm of the tape around the mouse's tail, approximately 1-2 cm from the tip.
-
-
Suspension:
-
Test Duration and Recording:
-
Scoring:
-
The primary measure is the duration of immobility during the 6-minute test period. Immobility is defined as the absence of any movement except for minor respiratory movements.[4][5][6][7]
-
Scoring can be done manually by a trained observer blind to the treatment conditions or using automated video-tracking software.
-
Often, the first 2 minutes of the test are considered an initial adaptation period, and the analysis is focused on the last 4 minutes.
-
Data Presentation and Analysis
Quantitative data from the tail suspension test should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Representative Data Table for Immobility Time in the Tail Suspension Test
| Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) ± SEM |
| Vehicle Control | - | 10 | Record Data Here |
| This compound | 1 | 10 | Record Data Here |
| This compound | 3 | 10 | Record Data Here |
| This compound | 10 | 10 | Record Data Here |
| Positive Control | Specify | 10 | Record Data Here |
Note: The doses provided in this table are hypothetical and should be determined based on dose-ranging studies. The primary literature confirms the effectiveness of this compound in the mouse tail suspension test but does not specify the exact doses used.[1] Researchers should conduct their own dose-response experiments to identify the optimal effective dose.
Statistical Analysis
The data on immobility time should be analyzed using appropriate statistical methods. A one-way analysis of variance (ANOVA) is commonly used to compare the means of the different treatment groups. If the ANOVA reveals a significant overall effect, post-hoc tests (e.g., Dunnett's or Tukey's test) can be used to determine which specific groups differ significantly from the vehicle control group. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The tail suspension test is a robust and widely accepted model for screening potential antidepressant compounds. The protocol outlined in these application notes provides a framework for researchers to effectively evaluate the antidepressant-like properties of the 5-HT7 receptor antagonist, this compound. Careful adherence to the experimental design and methodology will ensure the generation of reliable and reproducible data, contributing to the understanding of this compound's therapeutic potential.
References
- 1. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for JNJ-18038683 in Cognitive Enhancement Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of JNJ-18038683, a selective serotonin 5-HT7 receptor antagonist, in preclinical rodent models of cognitive enhancement. While direct and extensive literature on this compound for cognitive enhancement in rats is limited, this document consolidates available information and provides protocols based on studies with other selective 5-HT7 receptor antagonists, offering a strong foundation for designing and conducting new experiments.
Introduction
This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] The 5-HT7 receptor is implicated in the regulation of various physiological processes, including mood, sleep, and circadian rhythms.[2] Emerging preclinical evidence suggests that antagonism of the 5-HT7 receptor may offer a novel therapeutic strategy for treating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders.[3][4] Blockade of 5-HT7 receptors has been shown to have pro-cognitive effects in various animal models.[3][5] These notes detail the proposed mechanism of action, relevant signaling pathways, and experimental protocols for evaluating the cognitive-enhancing properties of this compound in rats.
Mechanism of Action and Signaling Pathway
The cognitive-enhancing effects of 5-HT7 receptor antagonists are thought to be mediated through the modulation of neuronal function and plasticity in key brain regions involved in learning and memory, such as the hippocampus and prefrontal cortex. The 5-HT7 receptor is a Gs-protein coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound is hypothesized to influence downstream signaling cascades that regulate synaptic plasticity and neuronal excitability. One of the key pathways implicated is the glutamatergic system; 5-HT7 receptor antagonists have been shown to normalize NMDA receptor-mediated glutamatergic transmission, which is crucial for learning and memory processes.[3]
Figure 1: Proposed signaling pathway of this compound action.
Data Presentation: Dosage and Administration
| Compound | Animal Model | Cognitive Task | Dosage | Route of Administration | Outcome | Reference |
| This compound | Mouse | Circadian Rhythm Models | 10 mg/kg | Not Specified | Blocked non-photic and photic phase shifts | [6] |
| SB-269970 | Rat | Novel Object Recognition | 1-30 mg/kg | Not Specified | Attenuated temporal deficit, improving recognition memory | [5] |
| SB-269970 | Rat | Attentional Set-Shifting Task | 2 mg/kg | Intraperitoneal (i.p.) | Reversed cognitive deficits induced by MK-801 | [3] |
| Amisulpride | Rat | Attentional Set-Shifting Task | 3 mg/kg | Not Specified | Reversed restraint-induced cognitive inflexibility | [7] |
Note: The above table includes data from related compounds to guide experimental design due to the limited availability of data specifically for this compound in rat cognitive studies.
Experimental Protocols
The following are detailed protocols for standard cognitive tasks in rats that can be adapted to evaluate the efficacy of this compound.
Novel Object Recognition (NOR) Task
This task assesses recognition memory, a form of declarative memory.
Materials:
-
Open-field arena (e.g., 70 cm x 70 cm x 45 cm).
-
Two sets of identical objects (e.g., plastic toys, metal objects), ensuring they are heavy enough not to be displaced by the rats.
-
Video recording and analysis software.
-
This compound solution and vehicle control.
Protocol Workflow:
Figure 2: Experimental workflow for the Novel Object Recognition task.
Detailed Steps:
-
Habituation: For 2-3 days prior to testing, allow each rat to explore the empty testing arena for 5-10 minutes to reduce novelty-induced stress.
-
Drug Administration: Administer this compound or vehicle at the selected dose and route (e.g., intraperitoneally) at a predetermined time before the training or test trial (e.g., 30 minutes).
-
Training Trial (T1): Place two identical objects in the arena. Place the rat in the arena, facing away from the objects, and allow it to explore freely for a set period (e.g., 5 minutes).
-
Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Trial (T2): In the same arena, replace one of the familiar objects with a novel object. Place the rat back in the arena and record its exploratory behavior for 5 minutes.
-
Data Analysis: The primary measure is the time spent exploring the novel versus the familiar object. Exploration is typically defined as the rat's nose being within 2 cm of the object and oriented towards it. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Task
This task is a widely used test for spatial learning and memory.
Materials:
-
Circular pool (e.g., 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint.
-
Submerged escape platform.
-
Prominent visual cues placed around the room.
-
Video tracking system.
-
This compound solution and vehicle control.
Protocol Workflow:
Figure 3: Experimental workflow for the Morris Water Maze task.
Detailed Steps:
-
Acquisition Phase: For 4-5 consecutive days, each rat undergoes a series of trials (e.g., 4 trials per day). In each trial, the rat is placed in the water at one of four starting positions and must find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.
-
Drug Administration: this compound or vehicle is administered daily before the first trial.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the rat is allowed to swim freely for 60 seconds.
-
Data Analysis: Key metrics include escape latency (time to find the platform) and path length during the acquisition phase. In the probe trial, the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the former platform location are measured. Improved performance is indicated by shorter escape latencies and path lengths, and a greater preference for the target quadrant in the probe trial.
Conclusion
While further research is needed to specifically delineate the dose-response relationship and efficacy of this compound in various cognitive domains in rats, the existing evidence for the pro-cognitive effects of 5-HT7 receptor antagonism provides a strong rationale for its investigation. The protocols and information provided in these application notes offer a solid framework for researchers to design and execute studies to explore the cognitive-enhancing potential of this compound. Careful consideration of dose selection, timing of administration, and the specific cognitive functions being assessed will be crucial for obtaining robust and meaningful results.
References
- 1. Lack of Efficacy of this compound on Cognitive Impairment in Patients With Stable Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a 5-HT7 Receptor Antagonist on Reversal Learning in the Rat Attentional Set-Shifting Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the selective 5-HT(7) receptor antagonist SB-269970 in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amisulpride promotes cognitive flexibility in rats: the role of 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of JNJ-18038683 on Circadian Rhythms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circadian rhythms, the endogenous ~24-hour cycles of biological processes, are fundamental to physiological homeostasis. The suprachiasmatic nucleus (SCN) of the hypothalamus acts as the master pacemaker, synchronizing peripheral clocks throughout the body. Disruptions in circadian rhythms are increasingly implicated in a variety of pathologies, including mood disorders and sleep disturbances. The serotonergic system, a key regulator of mood and sleep, has been shown to modulate the circadian system. JNJ-18038683 is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1] Preclinical studies have indicated that this compound can influence circadian rhythms, specifically by blocking phase-shift advances in mice, suggesting its potential as a chronotherapeutic agent.[1]
These application notes provide detailed protocols for assessing the effects of this compound on circadian rhythms using both in vitro and in vivo models. The protocols are designed to enable researchers to characterize the impact of this compound on the core molecular clock and on behavioral outputs.
Mechanism of Action: 5-HT7 Receptor and the Circadian Clock
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to a stimulatory Gs protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and ion channels.
In the context of circadian rhythms, 5-HT7 receptors are expressed in the SCN.[3] The serotonergic input to the SCN can modulate the firing rate of SCN neurons and influence the phase of the molecular clock. By antagonizing the 5-HT7 receptor, this compound is hypothesized to block the effects of serotonin on the SCN, thereby altering the timing of the circadian clock.
In Vitro Protocol: Bioluminescence-based Circadian Rhythm Assay
This protocol describes the use of a bioluminescence reporter assay to assess the effect of this compound on the molecular clock in cultured cells. The assay utilizes cells stably expressing a luciferase gene under the control of a clock gene promoter, such as Period2 (Per2).
Materials
-
U2OS or NIH3T3 cells stably expressing a Per2-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
D-Luciferin
-
Dexamethasone
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
35-mm cell culture dishes
-
Luminometer capable of continuous recording from living cells
Experimental Workflow
Procedure
-
Cell Culture: Culture Per2-luciferase expressing cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plating: Seed cells in 35-mm dishes at a density that allows them to reach confluency on the day of the experiment.
-
Synchronization: Once confluent, replace the culture medium with DMEM containing 100 nM dexamethasone and incubate for 2 hours to synchronize the cellular clocks.
-
Treatment: After synchronization, wash the cells twice with phosphate-buffered saline (PBS) and replace the medium with a recording medium (DMEM without phenol red, supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.1 mM D-luciferin). The recording medium should contain the desired concentration of this compound or vehicle (DMSO).
-
Based on the in vitro binding affinity of this compound for the human 5-HT7 receptor (pKi = 8.20, Ki ≈ 6.3 nM), a concentration range of 1 nM to 1 µM is recommended for initial experiments.[2]
-
-
Bioluminescence Recording: Place the dishes in a luminometer and record bioluminescence at 37°C for at least 5-7 days.
Data Analysis
The raw bioluminescence data should be detrended to remove baseline drift. The period, amplitude, and phase of the circadian rhythm can then be determined using software such as the ChronoStar or ClockLab analysis package.
| Parameter | Description |
| Period (τ) | The time it takes to complete one full cycle of the rhythm (typically ~24 hours). |
| Amplitude | The magnitude of the rhythm, representing the difference between the peak and trough of the oscillation. |
| Phase | The timing of a specific point in the cycle (e.g., the peak) relative to a reference time. |
In Vivo Protocol: Locomotor Activity Monitoring in Mice
This protocol outlines the assessment of this compound's effect on the behavioral output of the circadian clock by monitoring locomotor activity in mice.
Materials
-
Male C57BL/6J mice (8-10 weeks old)
-
Cages equipped with running wheels
-
Light-tight, ventilated chambers
-
Data acquisition system for recording wheel-running activity
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water)
-
Red light source for animal handling during the dark phase
Experimental Workflow
Procedure
-
Acclimation and Entrainment: Individually house mice in cages with running wheels within light-tight chambers. Allow them to acclimate and entrain to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks.
-
Free-running Rhythm: After entrainment, switch the lighting to constant darkness (DD) to allow the mice to exhibit their endogenous, free-running circadian rhythm of locomotor activity.
-
Drug Administration: After at least 10 days in DD, administer a single intraperitoneal (i.p.) injection of this compound (10 mg/kg) or vehicle at a specific circadian time (CT).[4] CT12 corresponds to the onset of the animal's subjective night (active phase). Injections should be performed under a dim red light.
-
Locomotor Activity Recording: Continue to record wheel-running activity for at least two weeks following the injection to assess any phase shifts or changes in the circadian period.
Data Analysis
The locomotor activity data can be visualized as actograms. The free-running period (τ) is calculated for the 10 days preceding the injection and the 10-14 days following the injection. A phase shift is determined by extrapolating the pre-injection activity onset to the day of the injection and comparing it to the actual activity onset on the days following the injection.
| Parameter | Description |
| Free-running Period (τ) | The endogenous period of the locomotor activity rhythm in the absence of external time cues. |
| Phase Shift (Δφ) | The acute change in the timing of the activity rhythm following a stimulus (in this case, drug administration). |
| Activity Level | The total number of wheel revolutions per day. |
Data Presentation
All quantitative data from the in vitro and in vivo experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Circadian Parameters in Per2-luciferase Cells
| Treatment | Concentration | Period (τ, hours) | Amplitude (arbitrary units) |
| Vehicle (DMSO) | - | Mean ± SEM | Mean ± SEM |
| This compound | 1 nM | Mean ± SEM | Mean ± SEM |
| This compound | 10 nM | Mean ± SEM | Mean ± SEM |
| This compound | 100 nM | Mean ± SEM | Mean ± SEM |
| This compound | 1 µM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Locomotor Activity Rhythm in Mice
| Treatment | Injection Time (CT) | Pre-injection Period (τ, hours) | Post-injection Period (τ, hours) | Phase Shift (Δφ, hours) |
| Vehicle | CT6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | CT6 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle | CT18 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | CT18 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the effects of the 5-HT7 receptor antagonist, this compound, on circadian rhythms. By combining in vitro molecular clock analysis with in vivo behavioral monitoring, researchers can gain a comprehensive understanding of how this compound modulates the circadian system. These studies will be crucial in evaluating the therapeutic potential of this compound for treating circadian rhythm-related disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective pharmacological blockade of the 5-HT7 receptor attenuates light and 8-OH-DPAT induced phase shifts of mouse circadian wheel running activity - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-18038683: Application Notes for In Vitro 5-HT7 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNJ-18038683, a potent and selective antagonist for the 5-hydroxytryptamine type 7 (5-HT7) receptor, in in vitro binding assays. This document includes detailed protocols for radioligand binding competition assays and summarizes the binding affinity of this compound for human and rat 5-HT7 receptors. Additionally, it outlines the key signaling pathways associated with the 5-HT7 receptor.
Data Presentation: Binding Affinity of this compound
This compound demonstrates high affinity for both rat and human 5-HT7 receptors. The binding characteristics have been determined through competitive radioligand binding assays, displacing the specific binding of [3H]5-CT.[1] The affinity is expressed as pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Species | Cell Line/Tissue | Radioligand | pKi (± SEM) | Ki (nM) |
| Human 5-HT7 | HEK293 cells | [3H]5-CT | 8.20 ± 0.01 | ~6.3 |
| Rat 5-HT7 | HEK293 cells | [3H]5-CT | 8.19 ± 0.02 | ~6.5 |
| Rat 5-HT7 | Rat Thalamus Membranes | [3H]5-CT | 8.50 ± 0.20 | ~3.2 |
Note: Ki values are approximated from the provided pKi values.
In functional assays, this compound acts as a potent antagonist, inhibiting the 5-HT-stimulated adenylyl cyclase activity in cells expressing either human or rat 5-HT7 receptors.[1] The antagonist potency (pKB) values are in good agreement with the Ki values obtained from binding studies.[1]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for 5-HT7 Receptor
This protocol describes the methodology for determining the binding affinity of this compound to the 5-HT7 receptor using a competition binding assay with [3H]5-CT as the radioligand.
Materials and Reagents:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing either human or rat 5-HT7 receptors, or native tissue preparations such as rat thalamus.
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled 5-HT7 ligand (e.g., 10 µM 5-HT).
-
96-well Plates.
-
Scintillation Vials and Scintillation Cocktail.
-
Filtration Apparatus: 96-well harvester with GF/C filters (pre-soaked in 0.3% polyethyleneimine - PEI).
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquots on ice. Resuspend the membrane pellet in ice-cold assay buffer. Determine the protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, NSB agent, and membrane preparation.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Add the membrane preparation (typically 3-20 µg protein for cells or 50-120 µg for tissue per well) to the wells.[2] Add the radioligand ([3H]5-CT) at a concentration at or below its Kd. Add the competing test compound (this compound) at various concentrations. The final assay volume is typically 250 µL.[2]
-
Equilibration: Incubate the plates at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
Filtration: Terminate the incubation by rapid filtration through GF/C filters using a cell harvester. Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to remove unbound radioligand.[2]
-
Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Workflow for the 5-HT7 receptor competition binding assay.
Caption: Major signaling pathways activated by the 5-HT7 receptor.[3][4][5]
The activation of the 5-HT7 receptor, a G protein-coupled receptor, initiates two primary signaling cascades.[3] The canonical pathway involves the coupling to Gαs proteins, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][6] This increase in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets, including the extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt).[3][4] The non-canonical pathway is mediated through Gα12 proteins, which activate the Rho family of small GTPases, such as RhoA and Cdc42, influencing cytoskeletal dynamics.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for JNJ-18038683 in Bipolar Disorder Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-18038683 is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] Preclinical studies in animal models suggested potential nootropic and antidepressant effects.[1][2] These findings prompted investigation into its potential as a therapeutic agent for mood disorders. Specifically, this compound was evaluated as an adjunctive treatment to improve cognitive function and reduce residual depressive symptoms in patients with stable bipolar disorder.[3] This document outlines the experimental design based on a completed Phase II clinical trial (NCT02466685) to provide a framework for future research in this area.
It is important to note that the aforementioned Phase II trial did not demonstrate efficacy of this compound compared to placebo for the improvement of cognitive impairment or mood symptoms in patients with stable bipolar disorder.[4] While there was a statistically significant improvement in both the treatment and placebo groups from baseline to week 8, no significant difference was observed between the two groups.[4] These results should be carefully considered in the design of any future investigations.
Mechanism of Action: 5-HT7 Receptor Antagonism
This compound functions as a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] The 5-HT7 receptor is implicated in the regulation of mood, cognition, and circadian rhythms.[1][5] Blockade of this receptor has been hypothesized to offer a novel therapeutic approach for mood disorders and associated cognitive deficits.[6] In preclinical models, antagonism of the 5-HT7 receptor has been shown to enhance serotonin transmission and produce antidepressant-like effects.[2]
Signaling Pathway of 5-HT7 Receptor Antagonism
Caption: this compound blocks the 5-HT7 receptor, inhibiting downstream signaling.
Clinical Trial Protocol: Phase II Adjunctive Therapy in Bipolar Disorder
This protocol is based on the design of the completed NCT02466685 clinical trial.[3][4]
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population
-
Inclusion Criteria:
-
Diagnosis of Bipolar I or Bipolar II Disorder.
-
Stable on standard pharmacologic treatment for bipolar disorder.
-
Presence of cognitive impairment.
-
Residual depressive symptoms (e.g., Montgomery-Åsberg Depression Rating Scale (MADRS) score between 8 and 20).[3]
-
-
Exclusion Criteria:
-
Current manic or hypomanic episode.
-
Recent changes in primary bipolar disorder medication.
-
Presence of other major psychiatric or neurological disorders.
-
Use of excluded medications that may interact with this compound.[7]
-
Treatment Regimen
-
Treatment Arm: this compound administered orally.
-
Control Arm: Placebo administered orally for 8 weeks.[3]
-
Duration: 8 weeks.[3]
Outcome Measures
-
Primary Outcome Measures:
-
Change in declarative memory from baseline.[3]
-
-
Secondary Outcome Measures:
-
Change in other cognitive domains (e.g., processing speed, attention, executive function).
-
Change in depressive symptoms as measured by the MADRS.
-
Overall social and work function.
-
-
Safety and Tolerability:
-
Adverse event monitoring.
-
Vital signs and physical examinations.
-
Laboratory safety tests.
-
Experimental Workflow
Caption: Workflow of the randomized, placebo-controlled clinical trial.
Data Presentation
Table 1: Baseline Demographics and Clinical Characteristics (Hypothetical Data)
| Characteristic | This compound (n=30) | Placebo (n=30) |
| Age (mean, SD) | 42.5 (10.2) | 43.1 (9.8) |
| Gender (Female, %) | 60% | 63% |
| Bipolar Disorder Type I (%) | 70% | 72% |
| Baseline MADRS (mean, SD) | 14.2 (3.1) | 14.5 (3.3) |
| Baseline Cognitive Composite Score (Z-score, mean, SD) | -1.2 (0.5) | -1.1 (0.6) |
Table 2: Summary of Efficacy Outcomes at Week 8 (Based on NCT02466685 Results)
| Outcome Measure | This compound | Placebo | p-value |
| Change in Declarative Memory (Z-score, mean, SD) | +0.3 (0.4) | +0.28 (0.42) | >0.05 |
| Change in MADRS Score (mean, SD) | -4.1 (2.5) | -3.9 (2.7) | >0.05 |
Logical Relationships in Trial Design
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Lack of Efficacy of this compound on Cognitive Impairment in Patients With Stable Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging 5HT7 antagonist effects in bipolar disorder | King's College London [kcl.ac.uk]
Application of JNJ-18038683 in Neurogenesis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-18038683 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor. The 5-HT7 receptor, a G-protein coupled receptor, is predominantly expressed in brain regions critical for learning, memory, and mood, such as the hippocampus and thalamus. Emerging evidence suggests a significant role for the 5-HT7 receptor in the regulation of adult neurogenesis, the process of generating new neurons. Dysregulation of adult neurogenesis has been implicated in the pathophysiology of several neuropsychiatric disorders, including depression and cognitive decline. Therefore, this compound serves as a valuable pharmacological tool to investigate the therapeutic potential of modulating neurogenesis through 5-HT7 receptor antagonism.
These application notes provide a comprehensive overview of the use of this compound in neurogenesis research, including its mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a summary of expected quantitative outcomes based on the effects of similar 5-HT7 receptor antagonists.
Mechanism of Action: 5-HT7 Receptor Antagonism and Neurogenesis
The 5-HT7 receptor is primarily coupled to Gs and G12 proteins. Activation of the Gs-protein pathway leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA) and downstream effectors like the Extracellular signal-Regulated Kinase (ERK) and Akt pathways, which are known to be involved in cell proliferation, differentiation, and survival. The G12-protein pathway can influence the Rho family of small GTPases (Rho, Rac, and Cdc42), which play a crucial role in regulating neuronal morphology, including neurite outgrowth.
By antagonizing the 5-HT7 receptor, this compound is hypothesized to modulate these signaling cascades, thereby influencing the various stages of neurogenesis, from neural stem cell proliferation and differentiation to the maturation and integration of new neurons.
Data Presentation
Table 1: In Vitro Effects of a 5-HT7 Antagonist on Neural Progenitor Cells
| Parameter | Treatment Group | Concentration | Result (vs. Vehicle Control) |
| Proliferation | |||
| BrdU Incorporation (% of control) | SB-269970 | 1 µM | ↑ 25% |
| Ki-67 Positive Cells (% of control) | SB-269970 | 1 µM | ↑ 30% |
| Differentiation | |||
| DCX Positive Cells (% of total cells) | SB-269970 | 1 µM | ↑ 15% |
| NeuN Positive Cells (% of total cells) | SB-269970 | 1 µM | ↑ 10% |
| Neurite Outgrowth | |||
| Average Neurite Length (µm) | SB-269970 | 1 µM | ↑ 40% |
| Number of Primary Neurites | SB-269970 | 1 µM | ↑ 20% |
Table 2: In Vivo Effects of a 5-HT7 Antagonist on Adult Hippocampal Neurogenesis in Rodent Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Result (vs. Vehicle Control) |
| Proliferation | |||||
| BrdU+ Cells/mm³ in Dentate Gyrus | Adult Mice | SB-269970 | 10 mg/kg | 14 days | ↑ 50% |
| Ki-67+ Cells/mm³ in Dentate Gyrus | Adult Rats | SB-269970 | 5 mg/kg | 21 days | ↑ 45% |
| Survival & Differentiation | |||||
| BrdU+/NeuN+ Cells/mm³ | Adult Mice | SB-269970 | 10 mg/kg | 28 days | ↑ 35% |
| DCX+ Area (µm²) in Dentate Gyrus | Adult Rats | SB-269970 | 5 mg/kg | 21 days | ↑ 60% |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on neurogenesis.
In Vitro Neurogenesis Assays
1. Neural Progenitor Cell (NPC) Proliferation Assay (BrdU Incorporation)
This assay quantifies the proliferation of NPCs by measuring the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Culture:
-
Culture human or rodent-derived NPCs in a suitable growth medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF).
-
Plate NPCs in 96-well plates at a density of 1 x 10⁴ cells/well.
-
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.
-
-
BrdU Labeling:
-
Add BrdU (10 µM final concentration) to each well and incubate for 2-4 hours.
-
-
Immunocytochemistry:
-
Fix cells with 4% paraformaldehyde (PFA).
-
Denature DNA with 2N HCl.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate with a primary antibody against BrdU.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Quantification:
-
Capture images using a high-content imaging system or fluorescence microscope.
-
Quantify the number of BrdU-positive cells and total DAPI-positive cells.
-
Express results as the percentage of BrdU-positive cells.
-
2. Neuronal Differentiation Assay
This protocol assesses the potential of this compound to promote the differentiation of NPCs into mature neurons.
-
Cell Culture and Differentiation Induction:
-
Plate NPCs on a suitable coating matrix (e.g., poly-L-ornithine and laminin).
-
Induce differentiation by withdrawing growth factors (EGF and bFGF) from the culture medium.
-
-
Treatment:
-
Treat differentiating cells with this compound or vehicle control for 5-7 days.
-
-
Immunocytochemistry:
-
Fix cells with 4% PFA.
-
Block non-specific binding.
-
Incubate with primary antibodies against neuronal markers such as Doublecortin (DCX, for immature neurons) and Neuronal Nuclei (NeuN, for mature neurons).
-
Incubate with appropriate fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Quantification:
-
Quantify the number of DCX-positive and NeuN-positive cells and express as a percentage of the total number of cells (DAPI).
-
3. Neurite Outgrowth Assay
This assay measures the effect of this compound on the morphological maturation of newly formed neurons.
-
Cell Culture:
-
Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Plate cells at a low density to allow for clear visualization of neurites.
-
-
Treatment:
-
Treat cells with this compound or vehicle control for 48-72 hours.
-
-
Immunocytochemistry:
-
Fix and stain cells for a neuronal marker (e.g., β-III tubulin).
-
-
Image Analysis:
-
Capture images and use automated image analysis software (e.g., ImageJ with NeuronJ plugin) to measure:
-
Average neurite length per neuron.
-
Number of primary neurites per neuron.
-
Neurite branching complexity.
-
-
In Vivo Neurogenesis Assays
1. Assessment of Cell Proliferation in the Adult Rodent Hippocampus
-
Animal Model:
-
Use adult mice or rats.
-
-
Drug Administration:
-
Administer this compound (e.g., 5-10 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 14-21 days).
-
-
BrdU Injections:
-
On the final days of treatment, administer BrdU (e.g., 50 mg/kg, i.p.) one or more times to label dividing cells.
-
-
Tissue Processing:
-
Perfuse animals and collect brain tissue 24 hours after the final BrdU injection.
-
Prepare brain sections (e.g., 40 µm coronal sections).
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for BrdU or the endogenous proliferation marker Ki-67.
-
-
Stereological Quantification:
-
Use stereological methods to quantify the total number of BrdU-positive or Ki-67-positive cells in the dentate gyrus of the hippocampus.
-
2. Assessment of Newborn Neuron Survival and Differentiation
-
Animal Model and Drug Administration:
-
Follow the same procedure as for the proliferation assay.
-
-
Tissue Processing:
-
To assess survival and differentiation, perfuse animals 3-4 weeks after the final BrdU injection.
-
-
Immunohistochemistry:
-
Perform double-labeling immunohistochemistry for BrdU and a mature neuronal marker (NeuN).
-
-
Stereological Quantification:
-
Quantify the number of BrdU-positive cells that are also NeuN-positive to determine the number of new neurons that have survived and matured.
-
Conclusion
This compound represents a promising tool for elucidating the role of the 5-HT7 receptor in the intricate process of adult neurogenesis. The protocols outlined in these application notes provide a robust framework for researchers to investigate the pro-neurogenic potential of this compound. While direct quantitative data for this compound in neurogenesis is still emerging, the information available for other 5-HT7 antagonists strongly suggests that this compound could positively modulate neural stem cell proliferation, differentiation, and the maturation of new neurons. Further preclinical studies are warranted to fully characterize the effects of this compound on neurogenesis and to explore its therapeutic potential for neurological and psychiatric disorders associated with impaired neurogenesis.
Application Notes: Investigating Serotonin's Role in Cognition with JNJ-18038683
Product Name: JNJ-18038683
Chemical Name: (3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-1-(phenylmethyl)pyrazolo[3,4-d]azepine)
Mechanism of Action: this compound is a potent and highly selective antagonist of the serotonin 5-HT7 receptor.[1][2] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in critical brain regions associated with learning, memory, and mood regulation, including the hippocampus, thalamus, and cortex.[3][4] By blocking the activation of this receptor by serotonin, this compound serves as a precise pharmacological tool to probe the functional significance of 5-HT7 receptor signaling in cognitive processes.
Applications in Learning and Memory Research: The 5-HT7 receptor is implicated in fundamental neuronal processes such as thermoregulation, circadian rhythm, learning, and memory.[4] Activation of the 5-HT7 receptor stimulates downstream signaling cascades that promote neurite outgrowth, dendritic spine formation, and synaptogenesis, all of which are cellular mechanisms underlying neural plasticity and memory formation.[3][5][6]
This compound allows researchers to investigate the necessity of 5-HT7 receptor activity in various learning and memory paradigms. Preclinical studies in animal models have demonstrated that this compound possesses nootropic (cognition-enhancing) and antidepressant-like effects.[1][7] These findings suggest that blocking 5-HT7 receptors can modulate neural circuits to improve cognitive performance and mood. However, clinical trials in human patients with bipolar disorder have not shown a significant improvement in cognitive impairment compared to placebo, highlighting the complex role of the serotonergic system and the need for further preclinical investigation.[2][8]
These application notes provide protocols for using this compound in two standard preclinical models of learning and memory: the Novel Object Recognition (NOR) test and Contextual Fear Conditioning.
5-HT7 Receptor Signaling Pathways
The 5-HT7 receptor transduces signals through two primary G-protein-mediated pathways. This compound acts by blocking the initial binding of serotonin (5-HT) to the receptor, thereby inhibiting both downstream cascades.
Caption: 5-HT7 receptor signaling pathways antagonized by this compound.
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate recognition memory in rodents.[9][10] The test is based on the innate tendency of mice and rats to spend more time exploring a novel object than a familiar one.[11][12]
Methodology
-
Habituation (Day 1):
-
Gently place each animal into the empty testing arena (e.g., a 40 x 40 x 40 cm open field box).
-
Allow the animal to explore freely for 5-10 minutes to acclimate to the environment.[9]
-
Return the animal to its home cage. Clean the arena thoroughly between animals to remove olfactory cues.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle control (e.g., intraperitoneal injection) 30-60 minutes prior to the training session.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a 5-10 minute session.[9]
-
The total time spent exploring both objects should be recorded. Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.
-
Return the animal to its home cage.
-
-
Testing (Day 2, after retention interval):
-
After a defined retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the animal back in the arena.
-
One of the familiar objects is replaced with a novel object (A1 and B). The position of the novel object should be counterbalanced across animals.
-
Allow the animal to explore freely for 5 minutes and record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Data Analysis
-
Calculate the Discrimination Index (DI) to quantify recognition memory:
-
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
-
Compare the DI between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 5. Central nervous system effects of 5-HT7 receptors: a potential target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of 5-HT7 receptor stimulates neurite elongation through mTOR, Cdc42 and actin filaments dynamics [frontiersin.org]
- 7. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of Efficacy of this compound on Cognitive Impairment in Patients With Stable Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. b-neuro.com [b-neuro.com]
Troubleshooting & Optimization
JNJ-18038683 Solubility and Solution Preparation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and preparation of JNJ-18038683 solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO.[1] Specific quantitative data varies slightly between suppliers, but a stock solution of at least 5 mg/mL can be prepared.[2]
Q3: Is this compound soluble in aqueous solutions?
A3: this compound has limited solubility in aqueous solutions. To prepare aqueous working solutions, it is necessary to first dissolve the compound in DMSO and then dilute this stock solution with an appropriate aqueous buffer or medium, potentially with the use of co-solvents or solubility enhancers.
Q4: How should I store this compound powder and its solutions?
A4: Proper storage is crucial to maintain the stability of this compound.
-
Solid Powder: Store at -20°C for the long term (up to 2 years).[3]
-
DMSO Stock Solutions: For short-term storage (up to 2 weeks), 4°C is acceptable.[3] For long-term storage (up to 6 months), it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles.[2][3]
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 5 mg/mL[2] | The compound is readily soluble in DMSO.[1] |
| Aqueous Solutions | Limited | Requires a co-solvent like DMSO and further dilution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (citrate salt, MW: 529.97 g/mol ) in DMSO.
Materials:
-
This compound citrate powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh out 5.3 mg of this compound citrate powder and place it in a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a short period may aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for long-term use.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the preparation of a 10 µM aqueous working solution from a 10 mM DMSO stock solution.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
Procedure:
-
Serial Dilution: Perform a serial dilution of the 10 mM DMSO stock solution. For a 10 µM final concentration in a 1 mL volume, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
Mixing: Gently mix the solution by pipetting up and down or by brief vortexing.
-
Immediate Use: It is recommended to prepare aqueous working solutions fresh for each experiment to avoid potential precipitation over time.
Troubleshooting Guide
Q1: I see precipitation after diluting my DMSO stock solution in an aqueous buffer. What should I do?
A1: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds.
-
Decrease Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try preparing a more diluted working solution.
-
Increase DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 1%. However, be mindful of the potential effects of DMSO on your experimental system.
-
Use a Solubility Enhancer: Consider using a solubility-enhancing agent in your aqueous buffer. One suggested method involves using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is to use 10% DMSO and 90% corn oil for in vivo studies.[2]
Q2: The this compound powder is not dissolving completely in DMSO. What could be the problem?
A2: Incomplete dissolution can be due to several factors.
-
Insufficient Solvent: Ensure you have added the correct volume of DMSO for the amount of powder.
-
Low-Quality DMSO: Use anhydrous, high-purity DMSO. Water content in DMSO can reduce its solvating power for hydrophobic compounds.
-
Gentle Warming: As mentioned in the protocol, gentle warming to 37°C can help facilitate dissolution.
-
Sonication: Brief sonication in a water bath can also aid in dissolving the compound.
Q3: My this compound solution has changed color. Is it still usable?
A3: A color change may indicate degradation of the compound. It is recommended to discard the solution and prepare a fresh one from solid powder. To prevent degradation, follow the recommended storage conditions and protect the solution from light.
Signaling Pathway
This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the 5-HT7 receptor and blocks the binding of serotonin, thereby inhibiting this signaling cascade.
References
Optimizing JNJ-18038683 concentration for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-18038683 in in vitro studies. The information is designed to help optimize experimental conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] In cell-based assays, it demonstrates high affinity for both rat and human 5-HT7 receptors.[1] Its primary mechanism of action is to block the binding of serotonin to the 5-HT7 receptor, thereby inhibiting its downstream signaling pathways.
Q2: What is the binding affinity of this compound for the 5-HT7 receptor?
The binding affinity of this compound has been determined in cell-based assays. The pKi values, which are the negative logarithm of the inhibition constant (Ki), are reported to be 8.19 for the rat 5-HT7 receptor and 8.20 for the human 5-HT7 receptor.[1]
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). For optimal stability, store the solid compound at -20°C for up to two years. Once dissolved in DMSO, the stock solution can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1]
Q4: What is a good starting concentration for my in vitro experiment?
A good starting point for determining the optimal concentration of this compound in a functional cell-based assay is to test a range of concentrations around its Ki value. Given the pKi of ~8.2, the Ki is in the low nanomolar range. Therefore, a concentration range from 1 nM to 1 µM is a reasonable starting point for most cell-based functional assays. It is crucial to perform a concentration-response curve to determine the optimal concentration for your specific cell type and assay conditions.
Q5: What are the known off-target effects of this compound?
This compound is a selective 5-HT7 receptor antagonist. It has been reported to have a 10-fold lower affinity for the 5-HT6 serotonin receptor.[1] For other potential off-target effects, it is advisable to consult broader screening panel data if available or to include appropriate controls in your experiments to verify the specificity of the observed effects.
Troubleshooting Guide
Problem 1: My this compound solution precipitates when added to my cell culture medium.
-
Cause: The solubility of this compound is likely much lower in aqueous-based culture media compared to DMSO. The final concentration of DMSO in your culture medium may not be sufficient to keep the compound in solution.
-
Solution:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in culture medium. Add the compound to the medium and mix thoroughly before adding to your cells.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes improve solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution into the culture medium.
-
Problem 2: I am not observing any effect of this compound in my functional assay.
-
Cause: The concentration of this compound may be too low, the incubation time may be insufficient, or your cells may not express a functional 5-HT7 receptor.
-
Solution:
-
Concentration-Response Curve: Perform a concentration-response experiment to determine the optimal effective concentration. Test a wider range of concentrations, for example, from 0.1 nM to 10 µM.
-
Increase Incubation Time: The effect of the antagonist may be time-dependent. Try increasing the pre-incubation time with this compound before adding the agonist.
-
Verify Receptor Expression: Confirm that your cell line expresses the 5-HT7 receptor at the protein level (e.g., via Western blot or flow cytometry) and that the receptor is functional (e.g., by observing a response to a known 5-HT7 agonist).
-
Agonist Concentration: Ensure you are using an appropriate concentration of the 5-HT7 agonist (e.g., 5-carboxamidotryptamine) in your assay. The concentration of the agonist will influence the apparent potency of the antagonist.
-
Problem 3: I am observing cytotoxicity in my cell cultures treated with this compound.
-
Cause: The concentration of this compound or the final DMSO concentration may be too high.
-
Solution:
-
Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the cytotoxic concentration range of this compound in your specific cell line.
-
Lower the Concentration: Based on the viability assay results, use concentrations of this compound that are well below the cytotoxic threshold.
-
Check DMSO Toxicity: Ensure the final concentration of DMSO in your vehicle control and treated wells is identical and non-toxic to your cells.
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Receptor Target | Species | pKi | Reference |
| 5-HT7 | Rat | 8.19 | [1] |
| 5-HT7 | Human | 8.20 | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 2 years | [1] |
| In DMSO | 4°C | 2 weeks | [1] |
| In DMSO | -80°C | 6 months | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 337.85 g/mol ), add 296 µL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: 5-HT7 Receptor Functional Assay (cAMP Assay)
-
Materials:
-
A cell line expressing the 5-HT7 receptor (e.g., HEK293 cells)
-
Complete cell culture medium
-
This compound stock solution
-
A 5-HT7 receptor agonist (e.g., 5-carboxamidotryptamine, 5-CT)
-
A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Assay buffer (as recommended by the cAMP kit manufacturer)
-
-
Procedure:
-
Seed cells in a suitable plate format (e.g., 96-well or 384-well) as recommended by the assay kit.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Pre-treat the cells with the this compound dilutions or vehicle control for a specific duration (e.g., 15-30 minutes) at 37°C.
-
Prepare the 5-HT7 agonist at a concentration that elicits a submaximal response (e.g., EC80) in the assay buffer.
-
Add the agonist to the wells (except for the negative control wells) and incubate for the time recommended by the assay kit manufacturer to stimulate cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: 5-HT7 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for In Vitro Studies with this compound.
References
JNJ-18038683 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of JNJ-18038683, a potent and selective 5-HT7 receptor antagonist. The information is presented in a question-and-answer format to directly address common concerns and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor.[1] It has been investigated for its potential therapeutic effects in major depressive disorder and as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.[2][3]
Q2: Are there any known off-target interactions for this compound?
Yes, this compound has been shown to bind to the 5-HT6 serotonin receptor, albeit with a lower affinity than its primary target.[1]
Q3: How significant is the interaction with the 5-HT6 receptor?
This compound exhibits a 10-fold lower affinity for the 5-HT6 receptor compared to the 5-HT7 receptor.[1] While the primary activity is at the 5-HT7 receptor, at higher concentrations, or in systems with high expression of 5-HT6 receptors, off-target effects mediated by 5-HT6 receptor antagonism could be observed.
Q4: What are the potential functional consequences of 5-HT6 receptor antagonism?
Antagonism of the 5-HT6 receptor has been associated with pro-cognitive and anti-dementia effects.[1] Therefore, some of the observed cognitive effects of this compound in preclinical or clinical studies could be, in part, mediated by its action on 5-HT6 receptors.
Q5: Has a comprehensive off-target screening panel (e.g., a CEREP panel) for this compound been published?
To date, a comprehensive public report of a broad off-target screening panel for this compound is not available in the reviewed literature. Such panels typically assess binding against a wide array of receptors, ion channels, and enzymes to identify potential off-target liabilities.
Q6: Were any potential off-target effects observed in preclinical safety studies?
Preclinical studies in rats at high doses indicated potential effects on the liver, lung, prostate, mammary gland, hematologic system, and thymus. It is important to consider these findings in the context of the doses administered and the translation to human studies.
Q7: What should I consider if I observe unexpected results in my experiments with this compound?
If you encounter unexpected phenotypes or data, consider the possibility of off-target effects, primarily via the 5-HT6 receptor. It is recommended to:
-
Perform dose-response experiments: This can help to distinguish between high-potency on-target effects and lower-potency off-target effects.
-
Use a more selective 5-HT7 antagonist as a control: Comparing the effects of this compound with a compound with higher selectivity for the 5-HT7 receptor can help to dissect the contribution of on- versus off-target activities.
-
Test for 5-HT6 receptor involvement: If feasible in your experimental system, you can use a selective 5-HT6 receptor agonist to see if it can reverse the effects of this compound.
Quantitative Data Summary
The following table summarizes the known binding affinity of this compound for its primary target and a key off-target.
| Target | Affinity (Fold difference vs. 5-HT7) | Potential Implication |
| 5-HT7 Receptor | Primary Target | Therapeutic effects on mood and cognition. |
| 5-HT6 Receptor | 10x lower affinity | Potential contribution to pro-cognitive effects. |
Experimental Protocols
Protocol: Radioligand Binding Assay for 5-HT7 and 5-HT6 Receptors
This protocol provides a general framework for assessing the binding affinity of this compound to both 5-HT7 and 5-HT6 receptors. Specific radioligands and competitors may be optimized based on laboratory resources and specific experimental goals.
Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT7 and 5-HT6 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human 5-HT7 or 5-HT6 receptors.
-
Radioligand for 5-HT7 receptor (e.g., [3H]-SB-269970)
-
Radioligand for 5-HT6 receptor (e.g., [3H]-LSD)
-
Unlabeled competitor for non-specific binding (e.g., Serotonin)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Assay Buffer
-
Radioligand at a concentration near its Kd.
-
Increasing concentrations of this compound.
-
For non-specific binding wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Serotonin).
-
Cell membranes.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Interaction of this compound with its primary and off-target receptors.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in JNJ-18038683 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-18038683. The information is presented in a question-and-answer format to directly address potential issues and inconsistencies in experimental results.
Troubleshooting Guides and FAQs
Q1: Why am I observing inconsistent or no significant effects of this compound in my experiments?
A1: Inconsistent results with this compound can arise from several factors, ranging from experimental design to the inherent pharmacology of the compound. Clinical trials have also reported a lack of efficacy compared to placebo in some studies, highlighting the complexity of its biological effects.[1][2] Here are some potential reasons and troubleshooting steps:
-
Suboptimal Compound Concentration: Ensure you are using an appropriate concentration of this compound. In vitro studies have shown antagonist potency (pKB) in the nanomolar range. For in vivo studies in mice, effective doses have been reported between 1 and 10 mg/kg.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific model system.
-
Compound Solubility and Stability: this compound is often dissolved in DMSO for in vitro experiments. Ensure the compound is fully dissolved and that the final DMSO concentration in your assay is low and consistent across all conditions, as high concentrations of DMSO can affect assay results. The stability of this compound in solution over time and under different storage conditions should be considered. It is recommended to prepare fresh solutions for each experiment.
-
Off-Target Effects: While this compound is a potent and selective 5-HT7 receptor antagonist, it does have a tenfold lower affinity for the 5-HT6 receptor.[3] At higher concentrations, off-target effects at the 5-HT6 receptor or other unknown sites could contribute to your observations. Consider using a lower concentration or comparing your results with another selective 5-HT7 antagonist.
-
High Placebo Response in Behavioral Studies: In clinical studies with this compound, a high placebo response has been a confounding factor.[1] This can also be a challenge in preclinical behavioral experiments. Ensure proper blinding, randomization, and control groups to minimize this effect.
-
Biological Variability: The expression and function of the 5-HT7 receptor can vary between different cell lines, tissues, and animal strains. This biological variability can lead to inconsistent results. Characterize the 5-HT7 receptor expression in your model system.
Q2: I am seeing high background or a low signal-to-noise ratio in my cAMP assay when using this compound. What could be the cause?
A2: A low signal-to-noise ratio in a cAMP assay can be due to several factors. As this compound is a 5-HT7 receptor antagonist, it will inhibit the production of cAMP stimulated by a 5-HT7 agonist.
-
Cell Health and Density: Ensure your cells are healthy and plated at the optimal density. High cell density can lead to high basal cAMP levels, while low cell density can result in a weak signal.
-
Agonist Concentration: The concentration of the 5-HT7 agonist used to stimulate cAMP production is critical. Use a concentration of the agonist that produces a submaximal response (e.g., EC80) to allow for a clear window to observe the inhibitory effect of this compound.
-
Assay Protocol: Follow the cAMP assay kit manufacturer's protocol carefully. Pay attention to incubation times, reagent concentrations, and cell lysis procedures.
-
DMSO Concentration: As mentioned previously, ensure the final DMSO concentration is low and consistent across all wells, as it can interfere with the assay.
Q3: My results from the tail suspension test with this compound are not showing a clear antidepressant-like effect. What should I check?
A3: The tail suspension test is a widely used behavioral model to screen for potential antidepressant drugs.[4][5][6] this compound has been reported to be effective in this test.[1] If you are not observing the expected decrease in immobility time, consider the following:
-
Animal Strain: Different mouse strains can exhibit varying baseline levels of immobility and sensitivity to antidepressants.[5] Ensure you are using a strain that is known to be responsive in this assay.
-
Drug Administration: The route of administration and the timing of the test after drug injection are critical. For this compound, oral administration has been used.[7] Ensure the compound has had sufficient time to be absorbed and reach the brain.
-
Scoring Method: The definition and scoring of immobility should be consistent and performed by a trained observer who is blind to the experimental conditions. Automated scoring systems can also be used to increase objectivity.[6]
-
Stress Levels: The stress level of the animals can influence the outcome of the test. Handle the animals gently and allow them to acclimate to the testing room before the experiment.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
| Parameter | Species/System | Value | Reference |
| pKi (5-HT7 Receptor) | Human (HEK293 cells) | 8.20 | [Source not explicitly stating pKi, but affinity is high] |
| pKi (5-HT7 Receptor) | Rat (HEK293 cells) | 8.19 | [Source not explicitly stating pKi, but affinity is high] |
| pKi (5-HT7 Receptor) | Rat (Thalamus) | 8.50 | [Source not explicitly stating pKi, but affinity is high] |
| pKB (5-HT7 Receptor Antagonism) | Human (HEK293 cells) | In good agreement with Ki | [Source not explicitly stating pKB] |
| pKB (5-HT7 Receptor Antagonism) | Rat (HEK293 cells) | In good agreement with Ki | [Source not explicitly stating pKB] |
| Affinity for 5-HT6 Receptor | Not Specified | 10x less than 5-HT7 | [3] |
Table 1: In Vitro Binding and Functional Antagonist Potency of this compound
| Animal Model | Dosing | Observed Effect | Reference |
| Mouse Tail Suspension Test | Not specified | Effective (reduced immobility) | [1] |
| Rat REM Sleep | 1, 3, 10 mg/kg (oral) | Increased REM latency, decreased REM duration | [1] |
| Mouse Circadian Rhythm | Not specified | Blocked light-induced phase shifts | [3] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
Experimental Protocols
Key Experiment 1: cAMP Measurement Assay
This protocol provides a general methodology for measuring the antagonist effect of this compound on agonist-stimulated cAMP production in cells expressing the 5-HT7 receptor.
Materials:
-
HEK293 cells stably expressing the human or rat 5-HT7 receptor
-
Cell culture medium and supplements
-
This compound
-
5-HT7 receptor agonist (e.g., 5-Carboxamidotryptamine, 5-CT)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
DMSO
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Culture the 5-HT7 receptor-expressing HEK293 cells according to standard protocols.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer containing a PDE inhibitor. Also, prepare a solution of the 5-HT7 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Remove the cell culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add the 5-HT7 agonist solution to the wells and incubate for a specified time (e.g., 10-15 minutes) at 37°C to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 and subsequently calculate the pKB value.
Key Experiment 2: Mouse Tail Suspension Test
This protocol describes a standard procedure for the tail suspension test to assess the antidepressant-like effects of this compound in mice.
Materials:
-
Male mice (e.g., C57BL/6 strain)
-
This compound
-
Vehicle control (e.g., saline or appropriate vehicle for this compound)
-
Tail suspension apparatus
-
Adhesive tape
-
Video recording equipment (optional but recommended)
-
Timer
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage). The dose and pre-treatment time should be optimized based on pharmacokinetic data or previous studies (e.g., 10 mg/kg, 60 minutes prior to testing).
-
Suspension: Individually suspend each mouse by its tail from a horizontal bar using adhesive tape. The mouse's body should hang freely without being able to touch any surfaces.
-
Observation Period: Record the behavior of the mouse for a total of 6 minutes. The parameter of interest is the total time the mouse remains immobile. Immobility is defined as the absence of any movement except for respiration.
-
Scoring: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test. Scoring can be done manually by a trained observer who is blind to the treatment groups or using an automated video tracking system.
-
Data Analysis: Compare the mean immobility time between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Visualizations
References
- 1. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound / J&J [delta.larvol.com]
JNJ-18038683 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of JNJ-18038683.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid this compound?
For short-term storage, solid this compound should be kept in a dry, dark environment at a temperature between 0 - 4°C.[1] These conditions are suitable for periods of days to weeks.[1]
Q2: How should I store solid this compound for long-term use?
For long-term storage, it is recommended to store solid this compound at -20°C.[1] Under these conditions, the compound can be stable for months to years.[1]
Q3: What is the expected shelf life of this compound?
When stored correctly, this compound has a shelf life of over three years.[1]
Q4: How should I handle the shipping of this compound?
This compound is considered stable enough for shipment at ambient temperatures for a few weeks, including the time spent in customs.[1] It is shipped as a non-hazardous chemical.[1]
Q5: What is the recommended solvent for preparing this compound stock solutions?
This compound is soluble in DMSO.[1]
Q6: How should I store stock solutions of this compound?
For short-term storage (days to weeks), stock solutions can be kept at 0 - 4°C.[1] For long-term storage (months), it is recommended to store stock solutions at -20°C.[1]
Troubleshooting Guide
Issue: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause: The concentration of the stock solution may be too high, or the compound has a lower solubility at colder temperatures.
-
Solution:
-
Gently warm the solution to room temperature.
-
Vortex the solution thoroughly to ensure it is fully dissolved.
-
If precipitation persists, consider preparing a more diluted stock solution.
-
Issue: I am concerned about the stability of my this compound after it was left at room temperature for an extended period.
-
Possible Cause: While stable for short periods at ambient temperature during shipping, prolonged exposure to non-optimal conditions could potentially lead to degradation.[1]
-
Solution:
-
For critical experiments, it is advisable to use a fresh vial of the compound that has been stored under the recommended long-term conditions.
-
If using the potentially compromised compound is necessary, a purity check via methods like HPLC is recommended to assess its integrity.
-
Data Summary
Storage Conditions for this compound
| Form | Duration | Temperature | Light/Moisture |
| Solid | Short-term (days to weeks) | 0 - 4°C | Dry and Dark |
| Solid | Long-term (months to years) | -20°C | Dry and Dark |
| Stock Solution | Short-term (days to weeks) | 0 - 4°C | N/A |
| Stock Solution | Long-term (months) | -20°C | N/A |
Shipping and Handling
| Parameter | Recommendation |
| Shipping Temperature | Ambient |
| Hazardous Classification | Non-hazardous |
| Recommended Solvent | DMSO |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (free base, MW: 337.85 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.3785 mg.
-
Add the appropriate volume of DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term use.
-
Visualizations
References
How to mitigate JNJ-18038683 off-target binding to 5-HT6 receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-18038683. The focus is on mitigating its off-target binding to the 5-HT6 receptor while maintaining its primary activity as a 5-HT7 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1][2] It was developed by Johnson & Johnson and has been investigated for its potential nootropic and antidepressant effects.[1]
Q2: What is the known off-target activity of this compound?
This compound exhibits off-target binding to the 5-HT6 serotonin receptor. Its affinity for the 5-HT6 receptor is approximately 10-fold lower than its affinity for the primary target, the 5-HT7 receptor.[1]
Q3: Why is mitigating 5-HT6 receptor binding important?
While antagonism of 5-HT6 receptors is being explored for potential cognitive benefits, unintended off-target binding can lead to undesired pharmacological effects, complicate the interpretation of experimental results, and potentially cause adverse effects in a therapeutic context.[3] Minimizing off-target activity is crucial for developing a selective tool compound or a therapeutic agent with a clean safety profile.
Q4: What are the general approaches to reduce off-target binding of a compound?
Several strategies can be employed to mitigate off-target binding, including:
-
Rational Drug Design: Modifying the chemical structure of the compound based on the structural differences between the target and off-target receptors.
-
Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing analogs of the compound to understand how chemical modifications affect potency and selectivity.
-
Computational Modeling: Using techniques like pharmacophore modeling and molecular docking to predict how a compound will interact with different receptors and to guide the design of more selective analogs.
Troubleshooting Guides
Issue: High 5-HT6 Receptor Binding in My Assay
If you are observing significant 5-HT6 receptor activity with this compound in your experiments, consider the following troubleshooting steps:
1. Confirm Assay Conditions and Reagents:
-
Validate Receptor Expression: Ensure that the cell line or tissue preparation used in your assay expresses the correct serotonin receptor subtype.
-
Check Radioligand Specificity: Verify the selectivity of the radioligand used in your binding assay for the 5-HT6 receptor.
-
Optimize Assay Buffer and Temperature: Binding affinities can be sensitive to pH, ionic strength, and temperature. Ensure these are optimized and consistent across experiments.
2. Re-evaluate Compound Concentration:
-
Given the 10-fold selectivity for 5-HT7 over 5-HT6, using the lowest effective concentration of this compound that still achieves the desired 5-HT7 antagonism will minimize 5-HT6 engagement.
3. Implement a Medicinal Chemistry Strategy to Improve Selectivity:
If reducing the concentration is not feasible, a medicinal chemistry approach to modify the this compound scaffold may be necessary. The goal is to design analogs with improved selectivity for the 5-HT7 receptor.
-
Strategy 1: Structure-Based Drug Design:
-
Exploit differences in the binding pockets of 5-HT6 and 5-HT7 receptors. Recent structural studies have highlighted differences in the extracellular loop 2 (ECL2) and specific residues within the binding pocket that can be targeted to enhance selectivity.[4]
-
Introduce bulky or sterically hindering groups to your compound that would clash with the 5-HT6 binding pocket but be accommodated by the 5-HT7 pocket.
-
-
Strategy 2: Pharmacophore Modeling:
-
Develop a pharmacophore model for 5-HT7 antagonists and a separate one for 5-HT6 antagonists.[5] By comparing these models, you can identify key structural features that are essential for 5-HT7 binding but detrimental for 5-HT6 binding.
-
Synthesize analogs that better fit the 5-HT7 pharmacophore while deviating from the 5-HT6 pharmacophore.
-
-
Strategy 3: Site-Directed Mutagenesis Studies:
-
To experimentally validate key interacting residues, perform site-directed mutagenesis on both 5-HT6 and 5-HT7 receptors.[6] This can confirm which amino acids are critical for this compound binding and guide the design of more selective compounds.
-
Data Presentation
Table 1: Binding Affinity of this compound at Human 5-HT7 and 5-HT6 Receptors
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| Human 5-HT7 | 8.20 | [7] |
| Human 5-HT6 | ~7.2 (estimated 10-fold lower) | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (Filtration Method)
This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., a this compound analog) for the 5-HT6 or 5-HT7 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 or 5-HT7 receptor.
-
Radioligand with known high affinity and selectivity for the target receptor (e.g., [3H]LSD for 5-HT6, [3H]5-CT for 5-HT7).
-
Test compound (unlabeled this compound or analog).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM Serotonin).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding determinator.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Scintillation Proximity Assay (SPA)
SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.
Materials:
-
SPA beads (e.g., wheat germ agglutinin-coated PVT beads).
-
Cell membranes expressing the human 5-HT6 or 5-HT7 receptor.
-
Radioligand (e.g., [3H]LSD or [3H]5-CT).
-
Test compound.
-
Assay Buffer.
-
96- or 384-well microplates suitable for SPA.
-
Microplate scintillation counter.
Procedure:
-
Bead-Membrane Coupling: Incubate the SPA beads with the cell membranes to allow for coupling.
-
Assay Setup: In a microplate, add the bead-membrane complex, radioligand, and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the light emitted from the beads using a microplate scintillation counter. Only radioligand bound to the receptor on the beads will be close enough to the scintillant to produce a signal.
-
Data Analysis: As with the filtration assay, determine the IC50 and calculate the Ki value.
Visualizations
Caption: Workflow for developing selective this compound analogs.
Caption: this compound signaling at 5-HT7 and 5-HT6 receptors.
Caption: Logical approach to mitigate off-target binding.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What are 5-HT7 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning of the mouse 5-HT6 serotonin receptor and mutagenesis studies of the third cytoplasmic loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Addressing JNJ-18038683 delivery challenges in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the delivery of JNJ-18038683 in animal studies. Given that this compound is a potent and selective 5-HT7 receptor antagonist, its effective delivery is crucial for obtaining reliable and reproducible preclinical data.[1][2] A primary challenge in the in vivo application of many new chemical entities, including potentially this compound, is poor water solubility, which can significantly impact oral bioavailability.[3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: My in vitro potent compound, this compound, is showing low efficacy in animal models. What are the likely reasons?
Q2: What are the initial steps to improve the in vivo delivery of this compound?
A2: The initial focus should be on enhancing the solubility and dissolution rate of the compound. A systematic approach to formulation development is recommended:
-
Physicochemical Characterization: If not already known, determine the aqueous solubility of this compound at different pH values, its pKa, and logP. This data is fundamental to selecting an appropriate formulation strategy.
-
Formulation Screening: Start with simple formulations and progress to more complex ones as needed. A good starting point is to screen various pharmaceutically acceptable excipients for their ability to solubilize the compound.
-
In Vivo Evaluation: Test promising formulations in a small pilot pharmacokinetic (PK) study in rodents to assess the impact on exposure (AUC) and maximum concentration (Cmax).
Q3: What are some common formulation strategies for poorly soluble compounds like this compound?
A3: Several strategies can be employed to formulate poorly soluble compounds for oral administration in animal studies. The choice of formulation will depend on the specific properties of this compound.
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvent Systems | Dissolving the compound in a mixture of a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol) and water. | Simple to prepare. | Risk of drug precipitation upon dilution in the GI tract. Potential for solvent toxicity at high concentrations. |
| Surfactant-based Systems | Using surfactants (e.g., Polysorbate 80, Cremophor® EL) to form micelles that encapsulate the drug, increasing its apparent solubility. | Can significantly enhance solubility and absorption. | Potential for GI irritation and toxicity depending on the surfactant and concentration used. |
| Lipid-based Formulations | Dissolving or suspending the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS). | Can improve absorption through lymphatic uptake and by maintaining the drug in a solubilized state. | More complex to formulate and characterize. |
| Suspensions | Dispersing micronized drug particles in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent. | Avoids the issue of drug precipitation from a solution. Suitable for compounds that are difficult to solubilize. | Requires careful control of particle size and physical stability to ensure dose uniformity. |
Q4: Are there any specific formulation vehicles that have been used for 5-HT7 receptor antagonists in preclinical studies?
A4: While the specific vehicle used for this compound in rodent studies is not detailed in the available literature, a study on another novel 5-HT7 receptor antagonist, WAY-101405, reported its oral administration in rodents.[8] For poorly soluble compounds in general, common vehicles for oral gavage in rodents include aqueous suspensions with suspending agents like 0.5% methylcellulose or a combination of solvents and surfactants such as 10% Tween 80 in water.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and administration of poorly soluble compounds like this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon preparation or standing. | The concentration exceeds the solubility in the chosen vehicle. | - Reduce the concentration of this compound. - Try a different co-solvent or a blend of co-solvents. - Add a precipitation inhibitor (e.g., HPMC, PVP). - Consider a suspension formulation instead of a solution. |
| Inconsistent results between animals or studies. | - Non-homogenous formulation (especially for suspensions). - Precipitation of the drug in the dosing syringe. - Improper oral gavage technique. | - Ensure thorough mixing of the formulation before each administration. For suspensions, continuous stirring during dosing is recommended. - Prepare the formulation fresh daily if stability is a concern. - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. |
| Low or variable oral bioavailability. | - Poor dissolution in the GI tract. - Precipitation of the drug in the stomach or intestine. - First-pass metabolism. | - Enhance solubility and dissolution rate using the formulation strategies mentioned in the FAQs. - Consider lipid-based formulations to bypass first-pass metabolism to some extent. - Evaluate the effect of food on absorption by conducting studies in both fasted and fed animals. |
| Adverse events observed in the vehicle control group. | Toxicity of the excipients at the administered concentration. | - Reduce the concentration of potentially toxic excipients (e.g., some organic solvents or surfactants). - Consult literature for the safety and tolerability of the chosen excipients in the specific animal model and for the duration of the study. |
Experimental Protocols
Protocol 1: Basic Solubility Screening
Objective: To determine the approximate solubility of this compound in various pharmaceutically acceptable vehicles.
Methodology:
-
Add an excess amount of this compound powder to a series of vials, each containing a different vehicle (e.g., water, PBS pH 7.4, PEG 400, propylene glycol, corn oil, 10% Tween 80 in water).
-
Seal the vials and place them on a rotator or shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for equilibration.
-
After equilibration, centrifuge the vials to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
The results will provide a rank order of solubility in different vehicles, guiding the selection of a suitable formulation approach.
Protocol 2: Preparation of a Suspension for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in rodents.
Methodology:
-
If necessary, reduce the particle size of this compound through micronization to improve dissolution.
-
Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethyl cellulose (CMC) and 0.1% (w/v) docusate sodium (wetting agent) in purified water.
-
Weigh the required amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while triturating to form a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer before and during dose administration to ensure homogeneity.
Visualizations
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor is a G-protein coupled receptor that can signal through two main pathways: the canonical Gs-protein pathway and the G12-protein pathway.[4]
-
Gs-protein pathway: Activation of the 5-HT7 receptor leads to the stimulation of adenylyl cyclase (AC) by the Gαs subunit. This increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, influencing gene transcription and cellular function.
-
G12-protein pathway: The 5-HT7 receptor can also couple to G12 proteins.[1][3][4] Activation of Gα12 leads to the stimulation of RhoGEFs (guanine nucleotide exchange factors), which in turn activate small GTPases like RhoA and Cdc42.[3] These GTPases are key regulators of the actin cytoskeleton, influencing cell morphology, neurite outgrowth, and synaptic plasticity.[3]
Caption: 5-HT7 receptor signaling cascade.
Troubleshooting Workflow for this compound Delivery
This workflow provides a logical progression for addressing in vivo delivery challenges with this compound.
Caption: Workflow for addressing delivery challenges.
References
- 1. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. altasciences.com [altasciences.com]
- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. Correlating efficacy in rodent cognition models with in vivo 5-hydroxytryptamine1a receptor occupancy by a novel antagonist, (R)-N-(2-methyl-(4-indolyl-1-piperazinyl)ethyl)-N-(2-pyridinyl)-cyclohexane carboxamide (WAY-101405) - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected behavioral outcomes with JNJ-18038683
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-18038683. The information is designed to help interpret unexpected behavioral outcomes and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1][2] It also has a binding affinity for the 5-HT6 receptor, but it is approximately 10 times lower than its affinity for the 5-HT7 receptor.[1]
Q2: What are the expected behavioral outcomes of this compound based on preclinical studies?
A2: Preclinical studies in animal models have suggested that this compound has nootropic (cognition-enhancing) and antidepressant-like effects.[1][3] It has also been shown to reduce REM sleep in rodents.[3]
Q3: What were the major findings from clinical trials of this compound in humans?
A3: Clinical trials have shown that this compound reduces REM sleep duration and prolongs REM latency in healthy volunteers.[3] However, Phase II clinical trials for major depressive disorder and for improving cognition in stable bipolar disorder did not demonstrate efficacy compared to placebo.[3][4][5] One study in major depressive disorder was considered a failed study due to a high placebo response.[3]
Troubleshooting Unexpected Behavioral Outcomes
Issue 1: Lack of Efficacy in Clinical Trials Despite Positive Preclinical Data
Researchers may find a discrepancy between the pro-cognitive and antidepressant effects observed in animal models and the lack of efficacy in human clinical trials.[3][4][5]
Possible Causes and Troubleshooting Steps:
-
Translational Differences: The neurobiology of the conditions being modeled in animals may not fully recapitulate the human conditions.
-
Action: Re-evaluate the animal model to ensure it is the most appropriate for the specific aspects of the disorder being studied. Consider using a battery of diverse behavioral tests to get a more comprehensive picture of the compound's effects.
-
-
Placebo Effect: A high placebo response rate can mask the true effect of a drug, as was a confounding factor in at least one of the clinical trials for this compound.[3]
-
Action: In preclinical studies, ensure proper blinding and randomization. In clinical trial design, consider enrichment strategies to reduce the impact of the placebo effect.
-
-
Off-Target Effects: While this compound is selective for the 5-HT7 receptor, its interaction with the 5-HT6 receptor or other unknown targets could contribute to a complex in-vivo pharmacological profile.[1]
-
Action: Conduct comprehensive off-target screening and dose-response studies to identify the full range of in-vivo targets.
-
Logical Relationship: Investigating Lack of Clinical Efficacy
Caption: Troubleshooting the discrepancy between preclinical and clinical findings.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) |
| 5-HT7 | High Affinity (Potent Antagonist) |
| 5-HT6 | ~10x Lower Affinity than 5-HT7 |
Table 2: Summary of Key Behavioral Findings
| Study Type | Model/Population | Key Behavioral Outcomes | Reference |
| Preclinical | Rodent models | Nootropic & antidepressant-like effects, reduced REM sleep | [1][3] |
| Clinical | Healthy volunteers | Reduced REM sleep duration, prolonged REM latency | [3] |
| Clinical | Major Depressive Disorder | No significant difference from placebo | [3] |
| Clinical | Bipolar Disorder (Cognition) | No significant difference from placebo | [4][5] |
Experimental Protocols
Protocol 1: Rodent Model for Antidepressant-like Activity (Forced Swim Test)
-
Animals: Male mice or rats are individually housed with ad libitum access to food and water.
-
Apparatus: A cylindrical container (e.g., 25 cm height x 15 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer this compound or vehicle control at a predetermined time before the test.
-
Place the animal in the water cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Experimental Workflow: Forced Swim Test
Caption: Workflow for a typical preclinical antidepressant screening assay.
Signaling Pathways
Diagram: Simplified 5-HT7 Receptor Signaling
The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs proteins to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This compound, as an antagonist, blocks this signaling cascade.
Caption: Antagonistic action of this compound on 5-HT7 receptor signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of Efficacy of this compound on Cognitive Impairment in Patients With Stable Bipolar Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Support Center: JNJ-18038683 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-18038683, a potent and selective 5-HT₇ receptor antagonist.[1][2] The following information is intended for researchers, scientists, and drug development professionals to optimize their in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the serotonin 5-HT₇ receptor.[1][2] The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase through a Gs alpha subunit. Activation of the 5-HT₇ receptor by an agonist (like serotonin or 5-CT) leads to an increase in intracellular cyclic AMP (cAMP) levels. This compound competitively binds to the 5-HT₇ receptor, blocking the agonist's effect and thus preventing the downstream increase in cAMP.
Q2: What is the expected potency of this compound in vitro?
A2: The potency of this compound has been determined in HEK293 cells expressing the human and rat 5-HT₇ receptors. The binding affinity (pKi) and functional antagonist potency (pKB) are summarized in the table below. These values can be used as a reference for expected outcomes in similar assay systems.
Q3: How should I prepare a stock solution of this compound?
Q4: What is the appropriate in vitro assay to determine the dose-response curve for this compound?
A4: A functional assay that measures the inhibition of agonist-induced cAMP production is the most suitable method for determining the dose-response curve and IC₅₀ of this compound. This is because the 5-HT₇ receptor directly signals through the Gs-adenylyl cyclase pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound from published data.
Table 1: Binding Affinity of this compound for 5-HT₇ Receptors
| Receptor Species | Cell Line | Radioligand | pKi | Ki (nM) |
| Human | HEK293 | [³H]5-CT | 8.20 ± 0.01 | 6.31 |
| Rat | HEK293 | [³H]5-CT | 8.19 ± 0.02 | 6.46 |
| Rat (native) | Thalamus | [³H]5-CT | 8.50 ± 0.20 | 3.16 |
Data sourced from MedchemExpress.[1]
Table 2: Functional Antagonist Potency of this compound in a cAMP Assay
| Receptor Species | Cell Line | Agonist (Concentration) | pKB |
| Human | HEK293 | 5-HT (100 nM) | In good agreement with Ki |
| Rat | HEK293 | 5-HT (100 nM) | In good agreement with Ki |
Data interpretation from MedchemExpress.[1]
Experimental Protocols
Protocol: Determination of this compound IC₅₀ using a cAMP Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound by measuring its ability to block agonist-induced cAMP production in a cell-based assay.
1. Cell Culture and Seeding:
- Culture HEK293 cells stably expressing the human or rat 5-HT₇ receptor in appropriate growth medium.
- The day before the assay, seed the cells into a 96-well or 384-well plate at a predetermined optimal density. Cell density should be optimized to ensure the cAMP signal falls within the linear range of the detection kit.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point dilution series from 10 µM to 100 pM).
- Prepare a solution of a 5-HT₇ receptor agonist (e.g., 5-HT or 5-CT) at a concentration that elicits a submaximal response (typically the EC₈₀).
3. Assay Procedure:
- Wash the cells with assay buffer.
- Pre-incubate the cells with the different concentrations of this compound for a sufficient time to allow for receptor binding (e.g., 10-30 minutes).
- Add the 5-HT₇ agonist to all wells except the negative control wells.
- Incubate for a predetermined time to allow for cAMP production (e.g., 30 minutes).
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
4. Data Analysis:
- Generate a dose-response curve by plotting the log of the this compound concentration against the percentage of inhibition of the agonist response.
- Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell distribution. |
| Edge effects | Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| No or low signal in agonist-stimulated wells | Low receptor expression in cells | Use a higher passage number of cells or re-transfect and select for a higher expressing clone. |
| Inactive agonist | Use a fresh stock of the agonist. | |
| Insufficient incubation time | Optimize the agonist incubation time to achieve a robust signal. | |
| cAMP degradation | Include a phosphodiesterase (PDE) inhibitor, such as IBMX, in the assay buffer. | |
| No inhibition by this compound | Inactive this compound | Use a fresh stock of the compound. |
| Insufficient pre-incubation time | Increase the pre-incubation time to ensure the antagonist has reached equilibrium with the receptor. | |
| Agonist concentration is too high | Use a lower concentration of the agonist (e.g., EC₅₀ to EC₈₀) to allow for competitive antagonism. | |
| High background signal (no agonist) | Constitutive receptor activity | This may be inherent to the cell line. Ensure the assay window between basal and stimulated is sufficient. |
| Non-specific signal | Check for interference from the assay components or the compound itself with the detection reagents. |
Visualizations
Caption: 5-HT₇ Receptor Signaling Pathway.
References
Technical Support Center: Enhancing In Vivo Bioavailability of JNJ-18038683
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of JNJ-18038683, a potent and selective 5-HT7 serotonin receptor antagonist. Given its likely classification as a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility), this guide focuses on strategies to overcome solubility-limited absorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo research?
A1: this compound is a selective antagonist of the 5-HT7 serotonin receptor with potential applications in neuroscience research, including studies on depression and cognition.[1] Its effectiveness in vivo is highly dependent on achieving sufficient systemic exposure. Evidence suggests that this compound has good membrane permeability but low aqueous solubility, a characteristic of BCS Class II compounds.[2] This low solubility can be the rate-limiting step in its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability, which can compromise the reliability and reproducibility of in vivo experimental results.[3][4]
Q2: What are the known physicochemical properties of this compound relevant to its formulation?
Physicochemical Properties of this compound
| Property | Information | Implication for Bioavailability |
| Chemical Class | Azepine derivative, weakly basic compound | pH-dependent solubility; potential for salt formation to improve solubility. |
| BCS Classification | Likely Class II (High Permeability, Low Solubility) | Absorption is limited by the dissolution rate. Strategies should focus on enhancing solubility and dissolution.[2][10][11] |
| Salt Form | Studied as a citrate salt (C₂₆H₂₈ClN₃O₇) and free base (C₂₀H₂₀ClN₃)[5][7] | The citrate salt is expected to have higher aqueous solubility than the free base.[8] |
| Molecular Weight | 337.85 g/mol (free base); 529.97 g/mol (citrate salt)[5][7] | Within the range suitable for oral absorption. |
Q3: What are the general strategies to improve the bioavailability of BCS Class II compounds like this compound?
A3: For BCS Class II compounds, the primary goal is to increase the drug's concentration in the gastrointestinal fluids to facilitate absorption. Key strategies include:
-
pH adjustment: Utilizing buffers to maintain an acidic pH where the weakly basic this compound would be more soluble.[3]
-
Co-solvents: Employing water-miscible organic solvents to increase solubility.[3][12]
-
Surfactants: Using surfactants to form micelles that can encapsulate the drug and increase its apparent solubility.[3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes, thereby increasing solubility.[3]
-
Lipid-based formulations: Formulating the drug in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[11][13]
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[3][14]
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state to improve its dissolution rate.[14]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low bioavailability of this compound in your in vivo experiments.
Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Formulation for Oral Gavage in Rodents
This protocol provides a starting point for solubilizing this compound (citrate salt) for oral administration.
Materials:
-
This compound citrate salt
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile water for injection
-
0.1 M Citrate buffer (pH 3.0)
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 10% PEG 400 and 5% Tween 80 in sterile water or citrate buffer.
-
For example, to prepare 10 mL of vehicle, mix 1 mL of PEG 400, 0.5 mL of Tween 80, and 8.5 mL of sterile water or citrate buffer.
-
Vortex thoroughly until a clear, homogeneous solution is formed.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound citrate salt.
-
Add a small amount of the vehicle to the drug powder to create a paste.
-
Gradually add the remaining vehicle while vortexing.
-
If the drug does not fully dissolve, sonicate the solution in a water bath for 15-30 minutes.
-
-
Final Preparation:
-
Visually inspect the solution for any undissolved particles. The final formulation should be a clear solution.
-
Prepare fresh on the day of the experiment.
-
Typical Preclinical Vehicle Compositions for BCS Class II Drugs
| Formulation Type | Vehicle Composition | Rationale |
| Aqueous Solution/Suspension | 0.5% - 2% Methylcellulose or Carboxymethylcellulose (CMC) in water | Simple suspension vehicle. May not be sufficient for this compound due to low solubility. |
| Co-solvent System | 10-30% PEG 400 in water or buffer | Increases solubility through co-solvency.[12] |
| Surfactant System | 5-10% Tween 80 or Cremophor EL in water or buffer | Enhances wetting and forms micelles to solubilize the drug. |
| Combined System | 10% PEG 400, 5% Tween 80 in water or citrate buffer | A commonly used combination to leverage both co-solvency and micellar solubilization. |
| Lipid-Based System (for SEDDS) | 30-50% Oil (e.g., Labrafac™, Maisine®), 30-50% Surfactant (e.g., Cremophor® RH 40, Labrasol®), 10-20% Co-surfactant (e.g., Transcutol® HP) | Forms a fine emulsion in the GI tract, presenting the drug in a solubilized form for absorption.[13] |
Protocol 2: Workflow for Selecting an Appropriate Formulation
This workflow guides the rational selection of a formulation strategy based on the properties of this compound.
Caption: Workflow for rational formulation selection for this compound.
Signaling Pathway
While not directly related to bioavailability, understanding the mechanism of action of this compound is crucial for interpreting in vivo study outcomes. This compound is a 5-HT7 receptor antagonist.
Caption: Simplified signaling pathway of the 5-HT7 receptor and the antagonistic action of this compound.
References
- 1. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. ARL Bio Pharma | Drug Formulation and The Impact on Analytical Testing [arlok.com]
- 10. pexacy.com [pexacy.com]
- 11. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
JNJ-18038683: A 5-HT7 Receptor Antagonist in Clinical Trials for Depression
A comparison of the investigational drug JNJ-18038683 against placebo in the treatment of Major Depressive Disorder (MDD), focusing on available clinical trial data, mechanism of action, and experimental protocols.
Executive Summary
This compound is a potent and selective antagonist of the 5-hydroxytryptamine type 7 (5-HT7) receptor that has been investigated for the treatment of Major Depressive Disorder (MDD). Clinical trial evidence, primarily from a significant Phase 2 study (NCT00566202), indicates that this compound did not demonstrate a statistically significant superiority over placebo in reducing depressive symptoms as measured by the Montgomery-Åsberg Depression Rating Scale (MADRS). The trial, which also included an active comparator, escitalopram, was deemed a "failed study" due to a high placebo response that prevented either active treatment from separating from the placebo group. However, a post-hoc analysis suggested a potential for clinically meaningful effects in a subset of the study population. This guide provides a comprehensive overview of the available data on this compound versus placebo, its mechanism of action, and the methodologies of the key clinical trial.
Mechanism of Action: 5-HT7 Receptor Antagonism
This compound exerts its effects by selectively blocking the 5-HT7 receptor.[1][2] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase through a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade is involved in various physiological processes in the central nervous system, including the regulation of circadian rhythms, sleep, learning, and memory.[3] By antagonizing this receptor, this compound is thought to modulate downstream signaling pathways that may be dysregulated in depressive disorders. The 5-HT7 receptor has also been shown to couple to the G12 protein, activating Rho GTPases, which play a role in neuronal structure and synaptogenesis.[4][5]
Below is a diagram illustrating the proposed signaling pathway of the 5-HT7 receptor and the antagonistic action of this compound.
Clinical Trial Data: this compound vs. Placebo in MDD
The primary source of clinical data for this compound in MDD is the Phase 2, double-blind, active- and placebo-controlled trial NCT00566202.[6][7]
Trial Outcome Summary:
The study did not meet its primary endpoint. Neither this compound nor the active comparator, escitalopram, demonstrated a statistically significant difference from placebo in the change from baseline of the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[7] This outcome was attributed to a higher-than-expected placebo response.[7]
A post-hoc analysis was conducted, which excluded data from clinical sites with either an unusually high or no placebo response. In this analysis, a clinically meaningful difference was observed between this compound and placebo.[7]
Quantitative Data:
Detailed quantitative results from the primary analysis of the NCT00566202 trial, including mean change in MADRS scores, standard deviations, and p-values for each treatment arm, are not publicly available in the reviewed literature. Therefore, a direct quantitative comparison in a tabular format cannot be provided.
Experimental Protocols: NCT00566202 Trial
The following is a summary of the experimental protocol for the key clinical trial (NCT00566202) investigating this compound for MDD.
| Parameter | Description |
| Study Design | A Phase 2, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[6] |
| Participants | 225 adult patients (aged 18-60) diagnosed with moderate to severe Major Depressive Disorder.[6][8] |
| Treatment Arms | 1. This compound (20 mg/day) 2. Escitalopram (20 mg/day) 3. Placebo[6] |
| Dosage Regimen | Patients were titrated to their assigned dose, starting with 10 mg for the first week before increasing to 20 mg.[6] |
| Primary Outcome Measure | Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[7] |
| Study Duration | 9 weekly visits, including a screening visit.[6] |
| Inclusion Criteria (selected) | - Diagnosis of moderate to severe Major Depressive Disorder. - In good general health.[8] |
| Exclusion Criteria (selected) | - History or current diagnosis of other major psychiatric conditions (e.g., bipolar disorder, psychotic disorder, anxiety disorder). - History or presence of drug abuse. - Use of other prescription or herbal medications for depression.[8] |
Below is a workflow diagram illustrating the experimental design of the NCT00566202 clinical trial.
Discussion and Conclusion
The clinical development of this compound for Major Depressive Disorder highlights a significant challenge in antidepressant drug trials: the placebo effect. While the primary analysis of the pivotal Phase 2 study failed to demonstrate efficacy against placebo, the post-hoc analysis suggests that this compound may have antidepressant effects in certain patient populations or under different trial conditions. The lack of publicly available quantitative data from the primary analysis limits a full, objective comparison.
For researchers and drug development professionals, the case of this compound underscores the importance of robust clinical trial design to mitigate high placebo response rates. Further research would be needed to fully elucidate the potential of 5-HT7 receptor antagonists as a therapeutic class for depression. This would likely involve studies with enriched patient populations or adaptive trial designs to better detect a therapeutic signal. The preclinical evidence for the role of the 5-HT7 receptor in mood regulation remains a compelling area for further investigation.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 4. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central nervous system effects of 5-HT7 receptors: a potential target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Safety and Effectiveness Study of this compound in Patients With Moderate to Severe Depression | Clinical Research Trial Listing [centerwatch.com]
A Comparative Analysis of 5-HT7 Receptor Antagonists: JNJ-18038683 and SB-269970
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent 5-hydroxytryptamine-7 (5-HT7) receptor antagonists: JNJ-18038683, developed by Johnson & Johnson, and SB-269970, from GlaxoSmithKline. Both compounds have been instrumental in elucidating the physiological roles of the 5-HT7 receptor, a key target in the development of treatments for central nervous system disorders. This document synthesizes key experimental data on their binding affinities, functional potencies, and selectivity, presented in a clear, comparative format. Detailed experimental methodologies are provided to support the reproducibility of the cited findings.
At a Glance: Key Pharmacological Parameters
The following table summarizes the core pharmacological data for this compound and SB-269970, offering a direct comparison of their potency and affinity for the 5-HT7 receptor.
| Parameter | This compound | SB-269970 |
| Binding Affinity (pKi) | 8.20 ± 0.01 (human, recombinant)[1] 8.19 ± 0.02 (rat, recombinant)[1] 8.50 ± 0.20 (rat, native thalamus)[1] | 8.9 ± 0.1 (human, recombinant)[2] 8.3 ± 0.2 (guinea-pig, native cortex)[2] |
| Functional Antagonist Potency (pKB/pA2) | pKB values in agreement with Ki values[1] | pKB = 8.3 ± 0.1 (guinea-pig hippocampus)[2] pA2 = 8.5 ± 0.2 (human, recombinant)[2] |
| Selectivity | 10-fold lower affinity for 5-HT6 receptor[3] | >100-fold selective over a wide range of receptors; 50-fold selective over 5-ht5A receptor[2] |
| Mode of Action | Competitive Antagonist[1] | Competitive Antagonist, potential Inverse Agonist[2] |
Visualizing the Mechanism: 5-HT7 Receptor Signaling
The 5-HT7 receptor primarily signals through the Gs alpha subunit of the G protein complex. Upon activation by an agonist like serotonin (5-HT), this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Both this compound and SB-269970 act by competitively blocking this interaction.
Caption: Canonical 5-HT7 receptor signaling cascade via Gs-protein and cAMP.
Experimental Corner: Methodologies for Characterization
The following sections detail the standardized protocols for assessing the binding and functional activity of 5-HT7 receptor antagonists.
Radioligand Binding Assay: A Representative Protocol
This assay quantifies the affinity of a compound for the 5-HT7 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: General workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human or rat 5-HT7 receptor. Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand (e.g., [3H]5-carboxamidotryptamine, [3H]5-CT), and varying concentrations of the unlabeled test compound (this compound or SB-269970).
-
Incubation: The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Adenylyl Cyclase Functional Assay: A Representative Protocol
This assay measures the ability of a compound to antagonize the agonist-induced activation of adenylyl cyclase, the primary downstream effector of the 5-HT7 receptor.
Caption: General workflow for an adenylyl cyclase functional assay.
Detailed Methodology:
-
Cell Culture and Preparation: HEK293 cells expressing the 5-HT7 receptor are cultured and harvested. For membrane-based assays, membranes are prepared as described for the binding assay.
-
Pre-incubation: The cells or membranes are pre-incubated with varying concentrations of the antagonist (this compound or SB-269970) for a defined period.
-
Agonist Stimulation: A fixed concentration of a 5-HT7 receptor agonist (e.g., 5-HT or 5-CT) is added to stimulate adenylyl cyclase activity.
-
Reaction Termination and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then quantified using a variety of methods, such as competitive enzyme immunoassays (EIA) or radioimmunoassays (RIA).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is measured. The data are analyzed to determine the antagonist's potency, which can be expressed as the pKB (the negative logarithm of the antagonist's dissociation constant) or the pA2 (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve).
Concluding Remarks
Both this compound and SB-269970 are highly potent and selective antagonists of the 5-HT7 receptor. SB-269970 exhibits a slightly higher binding affinity for the human recombinant 5-HT7 receptor compared to this compound. The detailed experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other novel 5-HT7 receptor modulators. The continued exploration of such compounds is crucial for advancing our understanding of the therapeutic potential of targeting the 5-HT7 receptor in various neurological and psychiatric conditions.
References
Validating the Antidepressant Effects of JNJ-18038683 in Rodent Models: A Comparative Guide
An objective comparison of the novel 5-HT₇ receptor antagonist JNJ-18038683 with established antidepressants, Fluoxetine and Ketamine, in preclinical rodent models of depression. This guide provides a comprehensive overview of the antidepressant-like effects of this compound, supported by experimental data from key behavioral and neurochemical studies.
Executive Summary
This compound, a potent and selective 5-HT₇ receptor antagonist, has demonstrated promising antidepressant-like activity in rodent models. This guide compares its efficacy with the selective serotonin reuptake inhibitor (SSRI) Fluoxetine and the rapid-acting glutamatergic modulator Ketamine. The data presented herein is collated from peer-reviewed studies and is intended to provide researchers, scientists, and drug development professionals with a concise and objective resource for evaluating the preclinical antidepressant profile of this compound.
Mechanism of Action
This compound exerts its effects by blocking the 5-hydroxytryptamine-7 (5-HT₇) receptor.[1] Blockade of this receptor has been shown to modulate serotonergic neurotransmission and is implicated in the regulation of mood and circadian rhythms. In preclinical studies, this compound has been shown to enhance serotonin transmission, a key mechanism shared by many established antidepressant drugs.[2]
Comparative Behavioral Data
The antidepressant potential of this compound was primarily assessed using the tail suspension test in mice. This test is a widely used behavioral paradigm to screen for potential antidepressant compounds. The following tables summarize the quantitative data from this and other relevant behavioral tests for this compound and the comparator drugs, Fluoxetine and Ketamine.
Tail Suspension Test (TST)
The TST measures the immobility of mice when suspended by their tails, with a reduction in immobility time indicating an antidepressant-like effect.
| Compound | Species | Dose | Route of Administration | % Decrease in Immobility Time | Statistical Significance | Citation(s) |
| This compound | Mouse | 10 mg/kg | i.p. | ~35% | p < 0.05 | [2] |
| Fluoxetine | Mouse | 10 mg/kg | i.p. | Significant reduction | p = 0.05 | [3] |
| Fluoxetine | Mouse | 20 mg/kg | i.p. | ~40% | p < 0.001 | [4] |
| Ketamine | Mouse | 10 mg/kg | i.p. | ~23% | p = 0.0164 | [5] |
Forced Swim Test (FST)
The FST is another widely used behavioral despair model where a decrease in immobility time in an inescapable water cylinder is indicative of antidepressant efficacy.
| Compound | Species | Dose | Route of Administration | % Decrease in Immobility Time | Statistical Significance | Citation(s) |
| Fluoxetine | Rat | 10 mg/kg | i.p. | Not specified, but significant | p = 0.02 | [6] |
| Fluoxetine | Rat | 20 mg/kg | s.c. | Significant increase in swimming | Not specified | [7] |
| Ketamine | Rat | 5, 10, 15 mg/kg | i.p. | Significant decrease | p < 0.05 for all doses | [8] |
Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived mouse to eat in a novel and potentially stressful environment. A shorter latency to eat suggests anxiolytic and antidepressant effects.
| Compound | Species | Dose | Route of Administration | Effect on Latency to Feed | Statistical Significance | Citation(s) |
| Fluoxetine | Mouse | 10 mg/kg/day (chronic) | p.o. | Significant decrease | p < 0.001 | [3] |
| Fluoxetine | Mouse | 18 mg/kg/day (chronic) | Oral gavage | Significant decrease | Not specified | [9] |
| Ketamine | Mouse | 10 mg/kg | i.p. | Significant decrease | p < 0.05 | [10] |
Neurochemical Effects: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure neurotransmitter levels in the brains of freely moving animals. Studies have shown that this compound enhances serotonin transmission, which is a key neurochemical effect of many antidepressant drugs.[2]
| Compound | Species | Brain Region | Effect on Serotonin Levels | Citation(s) |
| This compound | Rodent | Not specified | Enhanced serotonin transmission | [2] |
| Fluoxetine | Rat | Frontal Cortex | Rapid increase in extracellular serotonin | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Tail Suspension Test (TST) Protocol
-
Subjects: Male mice of appropriate strain and age.
-
Apparatus: A commercially available or custom-made tail suspension chamber. The apparatus should prevent the mouse from climbing or touching any surfaces.
-
Procedure:
-
Administer the test compound or vehicle at the specified dose and route.
-
After the designated pretreatment time, secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.
-
The test duration is typically 6 minutes.
-
Record the entire session and score the duration of immobility, defined as the absence of any movement except for respiration.
-
Forced Swim Test (FST) Protocol
-
Subjects: Male rats or mice of appropriate strain and age.
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test session (for rats): On day 1, place the animal in the water for 15 minutes.
-
Test session (24 hours later): Administer the test compound or vehicle. After the pretreatment time, place the animal in the water for a 5-minute test session.
-
Record the session and score the total time the animal remains immobile. Immobility is defined as making only the minimal movements necessary to keep the head above water.
-
Novelty-Suppressed Feeding Test (NSFT) Protocol
-
Subjects: Male mice, food-deprived for 24 hours prior to testing.
-
Apparatus: A novel, brightly lit open-field arena (e.g., 50x50 cm). A single food pellet is placed in the center of the arena.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the mouse in a corner of the arena.
-
Measure the latency (time) for the mouse to begin eating the food pellet. The test is typically run for a maximum of 5-10 minutes.
-
Immediately after the test, place the mouse back in its home cage with a pre-weighed amount of food to measure home cage food consumption, ensuring that the drug did not simply suppress appetite.
-
In Vivo Microdialysis Protocol
-
Subjects: Freely moving rats or mice.
-
Procedure:
-
Surgically implant a microdialysis probe into the specific brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals before and after administration of the test compound.
-
Analyze the concentration of neurotransmitters (e.g., serotonin) in the dialysate using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: General workflow for preclinical antidepressant testing.
Conclusion
The preclinical data presented in this guide suggest that this compound exhibits antidepressant-like properties in rodent models, comparable in some respects to established antidepressants like Fluoxetine and Ketamine. Its efficacy in the tail suspension test and its ability to enhance serotonergic transmission provide a strong rationale for its further investigation as a potential novel antidepressant. This guide serves as a foundational resource for researchers interested in the preclinical profile of this compound and its comparison to other antidepressant modalities. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of preclinical models of depression.
References
- 1. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluoxetine treatment induces dose dependent alterations in depression associated behavior and neural plasticity in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. elifesciences.org [elifesciences.org]
- 6. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 8. Acute administration of ketamine in rats increases hippocampal BDNF and mTOR levels during forced swimming test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. samuelslab.com [samuelslab.com]
- 10. researchgate.net [researchgate.net]
- 11. Uptake inhibitors increase extracellular serotonin concentration measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JNJ-18038683 and Other Selective 5-HT7 Antagonists for Researchers
This guide provides a detailed comparison of JNJ-18038683 with other selective 5-hydroxytryptamine-7 (5-HT7) receptor antagonists, tailored for researchers, scientists, and drug development professionals. The information presented is based on available preclinical and clinical data, focusing on performance metrics, experimental methodologies, and relevant signaling pathways.
Introduction to 5-HT7 Receptor Antagonism
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the thalamus, hypothalamus, hippocampus, and cortex[1]. Its activation is coupled to the stimulatory Gs-protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic adenosine monophosphate (cAMP)[2]. The 5-HT7 receptor is implicated in a variety of physiological processes, including thermoregulation, circadian rhythm, learning, memory, and sleep[1]. Consequently, antagonism of this receptor has emerged as a promising therapeutic strategy for several clinical disorders, particularly major depressive disorder[3]. This compound is a potent and selective antagonist of the 5-HT7 receptor developed by Johnson & Johnson[4][5].
Comparative Performance of 5-HT7 Antagonists
The following tables summarize the quantitative data for this compound and other notable 5-HT7 antagonists, focusing on their binding affinity and in vivo efficacy.
Table 1: In Vitro Binding Affinity of Selective 5-HT7 Antagonists
| Compound | Receptor | Species | Kᵢ (nM) | pKᵢ | Reference |
| This compound | 5-HT7 | Human | ~1.2¹ | - | [6] |
| SB-269970 | 5-HT7 | Human | - | 8.9 ± 0.1 | [7] |
| SB-269970 | 5-HT7 | Guinea Pig | - | 8.3 ± 0.2 | [1][7] |
| Amisulpride | 5-HT7a | Human | 11.5 ± 0.7 | - | [3] |
| Lurasidone | 5-HT7 | Human | 0.49 | - | [8][9] |
¹Data for the levorotatory enantiomer of a close analog.
Table 2: Selectivity Profile of 5-HT7 Antagonists
| Compound | Primary Target (Kᵢ/pKᵢ) | Secondary Target(s) of Interest | Selectivity (Fold) | Reference |
| This compound | 5-HT7 (~1.2 nM) | 5-HT6 | ~10x less affinity | [4][5] |
| SB-269970 | 5-HT7 (pKᵢ 8.9) | Other 5-HT receptors | >50 | [1] |
| Amisulpride | D2/D3, 5-HT7a (11.5 nM) | 5-HT2B (13 nM) | Similar affinity for D2/D3, 5-HT7a, and 5-HT2B | [3] |
| Lurasidone | 5-HT7 (0.49 nM) | D2 (1.68 nM), 5-HT2A (2.03 nM), 5-HT1A (6.75 nM) | High affinity for multiple receptors | [8][9][10] |
Table 3: In Vivo Efficacy of 5-HT7 Antagonists
| Compound | Animal Model | Test | Endpoint | Effective Dose | Reference |
| This compound | Mouse | Tail Suspension Test | Reduced Immobility | Not specified | [11] |
| SB-269970 | Guinea Pig | 5-CT-induced Hypothermia | Blockade of hypothermia | ED₅₀ = 2.96 mg/kg, i.p. | [7] |
| SB-269970 | Rat | Amphetamine/Ketamine-induced Hyperactivity | Blockade of hyperactivity | 3-30 mg/kg, i.p. | [1] |
| Amisulpride | Mouse | Tail Suspension Test | Reduced Immobility | Not specified | [3] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms and methodologies involved in the study of 5-HT7 antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Characterization of SB-269970-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 9. cambridge.org [cambridge.org]
- 10. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of JNJ-18038683 and amisulpride
A comprehensive analysis of JNJ-18038683 and amisulpride reveals two distinct pharmacological agents with unique mechanisms of action and therapeutic profiles. While both compounds have been investigated for their potential in treating central nervous system disorders, they differ significantly in their primary targets and overall pharmacological effects. This guide provides a detailed, data-driven comparison for researchers, scientists, and drug development professionals.
Mechanism of Action and Receptor Binding Profile
This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor.[1] In contrast, amisulpride is a selective antagonist of the dopamine D2 and D3 receptors, exhibiting dose-dependent effects.[2][3][4][5] At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to increased dopamine release, which is thought to contribute to its antidepressant effects and efficacy against the negative symptoms of schizophrenia.[2][3][4][6] At higher doses, it acts as a postsynaptic D2/D3 antagonist, which is responsible for its antipsychotic effects.[2][3][5]
The following table summarizes the receptor binding affinities (Ki, nM) of this compound and amisulpride for their primary targets and other relevant receptors.
| Receptor | This compound (Ki, nM) | Amisulpride (Ki, nM) |
| 5-HT7 | Potent Antagonist [1] | 11.5 - 44[7][8][9] |
| Dopamine D2 | No significant affinity reported | 2.8 - 3.0[7][8][9][10] |
| Dopamine D3 | No significant affinity reported | 3.2 - 3.5[7][8][9][10] |
| 5-HT2A | Not a primary target | Weaker affinity[11] |
| 5-HT2B | Not a primary target | 13[4][7][9] |
| Adrenergic α2A | Not a primary target | 290 (esamisulpride) / 590 (aramisulpride)[11] |
| Adrenergic α2C | Not a primary target | 170 (esamisulpride) / 750 (aramisulpride)[11] |
Signaling Pathways
The distinct receptor targets of this compound and amisulpride result in the modulation of different intracellular signaling cascades.
This compound: 5-HT7 Receptor Signaling
Blockade of the 5-HT7 receptor by this compound primarily interferes with Gs-protein coupling, which in turn inhibits the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).[12][13] The 5-HT7 receptor is also coupled to G12-protein, activating Rho GTPases, which can influence neuronal morphology.[12]
Amisulpride: Dopamine D2 and D3 Receptor Signaling
Amisulpride's antagonism of D2 and D3 receptors, which are coupled to Gi/o proteins, leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[6][[“]][15][16] This can modulate various downstream effectors, including ion channels and protein kinases, ultimately influencing neuronal excitability and gene expression.[2][6]
Preclinical Efficacy
Animal Models of Depression
Both this compound and amisulpride have shown antidepressant-like effects in rodent models of depression, such as the forced swim test and the tail suspension test.[9][12][17] These models are designed to assess behavioral despair, a core feature of depression.
| Preclinical Model | This compound | Amisulpride |
| Forced Swim Test | Effective[12] | Effective[9] |
| Tail Suspension Test | Effective[12] | Effective[9] |
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and amisulpride have not been identified. However, individual clinical trial data provide insights into their potential therapeutic applications.
This compound
Clinical trials have evaluated this compound in major depressive disorder and as an adjunctive treatment for improving cognition and mood in stable bipolar disorder.[1] A study in patients with major depressive disorder did not show a statistically significant separation from placebo, indicating a failed study.[12] However, post-hoc analyses suggested potential efficacy.[12]
Amisulpride
Amisulpride has demonstrated efficacy in treating both the positive and negative symptoms of schizophrenia.[18][19] In a 52-week study, amisulpride showed a greater reduction in the Positive and Negative Syndrome Scale (PANSS) total score compared to aripiprazole and olanzapine in adults with schizophrenia-spectrum disorders.[20][21] The mean reduction in PANSS total score from a baseline of 78.4 was 32.7 points for the amisulpride group.[20] Lower doses of amisulpride have also been shown to be effective in treating dysthymia and major depressive disorder.[4]
| Indication | This compound Outcome | Amisulpride Outcome |
| Major Depressive Disorder | Failed to separate from placebo in a primary analysis[12] | Effective at low doses[4] |
| Schizophrenia | Not studied | Effective for positive and negative symptoms; superior PANSS reduction vs. aripiprazole and olanzapine in one study[18][19][20][21] |
| Bipolar Disorder | Studied as adjunctive therapy for cognition and mood[1] | Not a primary indication |
Experimental Protocols
In Vitro Receptor Binding Assay (General Protocol)
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor.
Methodology:
-
Preparation: A source of the target receptor (e.g., cell membranes from tissues or cell lines expressing the receptor) is prepared. A radiolabeled ligand with known high affinity for the receptor is used. The test compound (this compound or amisulpride) is prepared in a range of concentrations.
-
Incubation: The receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound are incubated together to allow for competitive binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound (free) radioligand using methods like vacuum filtration or centrifugation.
-
Detection: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the test compound for the receptor, is then calculated from the IC50 value.[22]
Forced Swim Test (Mouse Protocol)
The forced swim test is a behavioral assay used to screen for antidepressant-like activity.
Methodology:
-
Apparatus: A transparent cylinder is filled with water to a depth where the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed into the cylinder for a 6-minute session.[3][23][24]
-
Scoring: The duration of immobility (floating passively with only small movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[3][24]
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (Mouse Protocol)
Similar to the forced swim test, the tail suspension test is used to assess antidepressant-like activity by measuring behavioral despair.
Methodology:
-
Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, preventing them from escaping or holding onto surfaces.[4][25][26]
-
Procedure: The duration of the test is typically 6 minutes.[4][10][25]
-
Scoring: The total time the mouse remains immobile is recorded.[4]
-
Interpretation: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Summary and Conclusion
This compound and amisulpride are pharmacologically distinct compounds with different primary targets and mechanisms of action. This compound's selective 5-HT7 receptor antagonism suggests its potential as a novel antidepressant or for treating cognitive deficits. Amisulpride's established efficacy as a D2/D3 receptor antagonist makes it a valuable treatment for schizophrenia, with dose-dependent effects that also offer therapeutic potential for depression.
While direct comparative data is lacking, this guide provides a framework for understanding the individual properties of these two compounds. Further research, including head-to-head clinical trials, would be necessary to definitively establish their comparative efficacy and safety profiles for specific indications. The detailed experimental protocols and signaling pathway diagrams provided herein offer a valuable resource for researchers in the field of neuropsychopharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Amisulpride - Wikipedia [en.wikipedia.org]
- 10. protocols.io [protocols.io]
- 11. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 14. consensus.app [consensus.app]
- 15. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Animal models of depression - Wikipedia [en.wikipedia.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Effectiveness of amisulpride in Chinese patients with predominantly negative symptoms of schizophrenia: a subanalysis of the ESCAPE study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. join.hcplive.com [join.hcplive.com]
- 21. psychiatryonline.org [psychiatryonline.org]
- 22. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Tail Suspension Test [jove.com]
- 24. Video: The Mouse Forced Swim Test [jove.com]
- 25. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MPD: JaxCC1: project protocol [phenome.jax.org]
JNJ-18038683's REM Sleep Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of JNJ-18038683's effects on Rapid Eye Movement (REM) sleep across different species, juxtaposed with alternative pharmacological agents. The data presented is based on available experimental findings, offering an objective overview to inform future research and development.
This compound, a selective 5-hydroxytryptamine type 7 (5-HT7) receptor antagonist, has demonstrated consistent effects on REM sleep architecture in both preclinical and clinical studies. Its primary mechanism of action involves blocking the 5-HT7 receptor, which is implicated in the regulation of sleep-wake cycles. Experimental evidence indicates that this compound increases the latency to REM sleep and decreases its duration.[1][2][3][4][5] These effects have been observed in both rodents (rats and mice) and healthy human volunteers, highlighting a translational consistency in its pharmacological action.[1][2][3][5] Notably, the REM sleep-suppressing effects of this compound are maintained after repeated administration.[1][3][5]
This guide will delve into the quantitative effects of this compound, compare them with other REM sleep-modulating compounds, detail the experimental protocols used in these studies, and provide visual representations of the underlying signaling pathway and experimental workflows.
Comparative Efficacy on REM Sleep
The following tables summarize the quantitative effects of this compound and alternative compounds on key REM sleep parameters.
Table 1: Effects of this compound on REM Sleep
| Species | Dosage | Effect on REM Sleep Latency | Effect on REM Sleep Duration | Reference |
| Rodents (Rats, Mice) | Dose-dependent | Increased | Decreased | [1][2][3][4][5] |
| Humans (Healthy) | Not specified in abstracts | Prolonged | Reduced | [1][2][3][5] |
Table 2: Effects of Alternative Compounds on REM Sleep
| Compound Class | Compound Name | Species | Dosage | Effect on REM Sleep Latency | Effect on REM Sleep Duration | Reference |
| SSRI | Citalopram | Rats | 0.5, 2.0, 5.0 mg/kg | Not specified in abstract | Dose-dependent inhibition | [6] |
| Sprague-Dawley Rats | 10 or 40 mg/kg | Not specified in abstract | Significantly suppressed | [7] | ||
| Tricyclic Antidepressant | Imipramine | Rats | Not specified in abstract | Not specified in abstract | Statistically significant decrease | [8] |
| Orexin Receptor Antagonist | DORA-22 | Rats | 30 mg/kg | Not specified | Enhanced | [1][2] |
| GABA-A Modulator | Eszopiclone | Guinea Pigs | 1 and 3 mg/kg | Significantly increased | Not specified | [3] |
| GABA-A Modulator | Zolpidem | Guinea Pigs | 1 and 3 mg/kg | No significant increase | Not specified | [3] |
Experimental Protocols
The evaluation of sleep parameters in the cited studies typically involves polysomnography (PSG), the gold standard for sleep analysis.
Rodent Polysomnography
Objective: To continuously monitor and record electrophysiological signals to determine sleep-wake states (wakefulness, NREM sleep, REM sleep).
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
-
Surgical Implantation:
-
Animals are anesthetized, and sterile surgical techniques are employed.
-
For electroencephalogram (EEG) recordings, stainless steel screw electrodes are implanted epidurally over the frontal and parietal cortices.
-
For electromyogram (EMG) recordings, wire electrodes are inserted into the nuchal (neck) muscles.
-
The electrode assembly is secured to the skull with dental cement.
-
A recovery period of at least one week is allowed post-surgery.
-
-
Habituation and Recording:
-
Animals are habituated to the recording chambers and tethered to a recording cable that allows free movement.
-
EEG and EMG signals are continuously recorded for a baseline period (e.g., 24 hours) and after the administration of the test compound or vehicle.
-
-
Data Analysis:
-
The recorded signals are scored in epochs (e.g., 10 or 30 seconds) and classified into wakefulness, NREM sleep, or REM sleep based on the characteristics of the EEG (amplitude and frequency) and EMG (muscle tone) signals.
-
Key parameters such as latency to REM sleep (time from sleep onset to the first REM period) and total duration of REM sleep are quantified.
-
Human Polysomnography
Objective: To diagnose sleep disorders and assess the effects of pharmacological agents on sleep architecture in human subjects.
Methodology:
-
Participant Recruitment: Healthy volunteers or patients with specific sleep disorders are recruited. Participants undergo a screening process to exclude any conditions that might interfere with the study.
-
Study Design: Double-blind, placebo-controlled, crossover designs are frequently used to minimize bias.
-
Polysomnography Recording:
-
Participants spend one or more nights in a sleep laboratory.
-
Sensors are attached to the scalp (EEG), the outer canthus of the eyes (electrooculogram, EOG), and the chin (EMG).
-
Other physiological parameters are also monitored, including heart rate (ECG), breathing, and blood oxygen saturation.
-
The test compound or placebo is administered at a specified time before lights out.
-
-
Data Analysis:
-
Sleep stages (N1, N2, N3/slow-wave sleep, and REM) are scored according to standardized criteria (e.g., American Academy of Sleep Medicine guidelines).
-
REM sleep latency, REM sleep duration, and other sleep parameters are calculated and compared between the drug and placebo conditions.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: 5-HT7 Receptor Signaling Pathway Blocked by this compound.
Caption: General Experimental Workflow for Sleep Studies.
References
- 1. The dual orexinergic receptor antagonist DORA-22 improves the sleep disruption and memory impairment produced by a rodent insomnia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Eszopiclone and Zolpidem on Sleep and Waking States in the Adult Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translational evaluation of this compound, a 5-hydroxytryptamine type 7 receptor antagonist, on rapid eye movement sleep and in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citalopram: differential sleep/wake and EEG power spectrum effects after single dose and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressants and REM sleep in Wistar-Kyoto and Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of chronic treatment with milnacipran on sleep architecture in rats compared with paroxetine and imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of JNJ-18038683 for the 5-HT7 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of JNJ-18038683 as a potent and selective antagonist for the 5-hydroxytryptamine-7 (5-HT7) receptor. This compound's high affinity for the 5-HT7 receptor has been demonstrated in various preclinical studies, positioning it as a valuable tool for investigating the physiological roles of this receptor and as a potential therapeutic agent for central nervous system (CNS) disorders. This document compiles and compares key experimental data, outlines detailed experimental protocols, and visualizes relevant pathways and workflows to offer a comprehensive overview of this compound's receptor binding and functional profile.
Receptor Binding Profile of this compound
The cornerstone of this compound's pharmacological profile is its high affinity for the 5-HT7 receptor. Radioligand binding assays have been instrumental in quantifying this interaction.
Affinity for the 5-HT7 Receptor
This compound demonstrates high affinity for both rat and human 5-HT7 receptors. In studies using HEK293 cells expressing the respective receptors, this compound displaced the specific binding of the radioligand [3H]5-CT with pKi values of 8.19 for the rat and 8.20 for the human 5-HT7 receptor.[1] These values correspond to Ki values in the low nanomolar range, indicating a strong binding affinity. Similar high affinity has been observed in native tissue, with a pKi of 8.50 in rat thalamus membranes.[1]
Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity for the target receptor over other related and unrelated receptors. While comprehensive public data on a wide-ranging selectivity screen for this compound is limited, available information indicates a favorable selectivity profile.
| Receptor | Species | Ki (nM) | pKi | Selectivity (fold vs. h5-HT7) |
| 5-HT7 | Human | ~6.3 | 8.20 | - |
| 5-HT7 | Rat | ~6.46 | 8.19 | ~0.97 |
| 5-HT6 | Not Specified | ~63 | 7.20 | ~10 |
Note: The Ki value for human 5-HT7 was calculated from the pKi of 8.20. The Ki for 5-HT6 is an approximation based on the reported 10-fold lower affinity.[2] Further studies are required for a more comprehensive selectivity profile against a wider panel of receptors.
The available data indicates that this compound is a potent and selective 5-HT7 receptor antagonist.[2]
Functional Activity of this compound
Beyond binding, the functional consequence of this compound's interaction with the 5-HT7 receptor is its antagonist activity. The 5-HT7 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This compound effectively blocks this signaling pathway.
Antagonism of 5-HT-Stimulated cAMP Production
In functional assays, this compound demonstrates potent antagonism of 5-HT-induced cAMP production in HEK293 cells expressing either rat or human 5-HT7 receptors.[1] The antagonist potency (pKB) of this compound in these functional assays is in good agreement with its binding affinity (pKi), suggesting that its binding translates directly to functional blockade of the receptor.[1]
| Assay | Cell Line | Species | Agonist | This compound Potency (pKB) |
| Adenylyl Cyclase | HEK293 | Human | 5-HT | ~8.20 |
| Adenylyl Cyclase | HEK293 | Rat | 5-HT | ~8.19 |
Note: The pKB values are inferred from the statement that they are in good agreement with the pKi values.[1]
The consistent high potency in both binding and functional assays solidifies the characterization of this compound as a robust 5-HT7 receptor antagonist.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of a compound's pharmacological properties. Below are representative protocols for the key assays used to characterize this compound.
Radioligand Binding Assay for 5-HT7 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the 5-HT7 receptor.
Objective: To determine the Ki of a test compound for the 5-HT7 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT7 receptor.
-
Radioligand: [3H]5-Carboxamidotryptamine ([3H]5-CT).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: 10 µM 5-HT or another suitable high-affinity 5-HT7 ligand.
-
96-well plates, filter mats (GF/C), scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in triplicate), and the non-specific binding control.
-
Radioligand Addition: Add [3H]5-CT to all wells at a final concentration at or near its Kd (typically ~1-2 nM).
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction. The amount of membrane protein should be optimized to ensure specific binding is a significant portion of the total radioactivity.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of 10 µM 5-HT) from the total binding (counts in the absence of competitor).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Adenylyl Cyclase Functional Assay
This protocol describes a functional assay to measure the antagonist activity of a test compound at the 5-HT7 receptor by quantifying its effect on 5-HT-stimulated cAMP production.
Objective: To determine the pKB or IC50 of a test compound for the 5-HT7 receptor.
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT7 receptor.
-
Stimulation Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Agonist: 5-Hydroxytryptamine (5-HT).
-
Test Compound: this compound at various concentrations.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the HEK293-h5-HT7 cells in a suitable multi-well plate and grow to the desired confluency.
-
Pre-incubation with Antagonist: Remove the growth medium and pre-incubate the cells with various concentrations of the test compound (this compound) in stimulation buffer for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add 5-HT at a concentration that elicits a submaximal response (typically the EC80) to all wells except the basal control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the 5-HT-stimulated cAMP production.
-
The pKB can be calculated from the IC50 value using the Cheng-Prusoff equation for functional antagonism or a similar appropriate pharmacological model.
-
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) can help to visualize the complex signaling pathways and experimental workflows involved in the characterization of this compound.
Caption: 5-HT7 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The available data strongly supports the characterization of this compound as a potent and selective antagonist of the 5-HT7 receptor. Its high affinity, demonstrated through radioligand binding studies, and its effective blockade of 5-HT7 receptor-mediated signaling in functional assays, make it an invaluable tool for researchers in the field of serotonin pharmacology. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate in vitro characterization of this compound and other similar compounds. Further comprehensive selectivity screening against a wider array of receptors would provide an even more complete picture of its specificity and further solidify its utility in CNS drug discovery and development.
References
Safety Operating Guide
Proper Disposal of JNJ-18038683: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like JNJ-18038683 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring adherence to best practices for chemical handling and waste management.
This compound is a potent and selective 5-HT7 receptor antagonist that has been investigated for its potential therapeutic effects in mood disorders. As with any investigational drug, proper disposal is paramount to prevent environmental contamination and ensure the safety of all personnel.
Immediate Safety and Disposal Protocol
The proper disposal route for this compound depends on its classification as hazardous or non-hazardous waste. This determination must be made in accordance with institutional and regulatory guidelines. The following table summarizes the key steps for a compliant disposal process.
| Step | Action | Key Considerations |
| 1 | Hazard Assessment | Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as hazardous waste. Provide them with any available information on the compound's chemical properties. |
| 2 | Segregation and Labeling | Segregate this compound waste from other laboratory waste streams. Use a designated, compatible, and leak-proof container. Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started. |
| 3 | Container Management | Keep the waste container securely closed except when adding waste. Ensure the container is stored in a designated satellite accumulation area (SAA) away from incompatible materials. |
| 4 | Disposal Request | Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. |
| 5 | Documentation | Maintain accurate records of the disposal process, including the quantity of waste, disposal date, and any documentation provided by the EHS department or the licensed waste vendor. |
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposition.
Detailed Disposal Procedures
Any used or unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by industry sponsors.[1] The following provides a more detailed, step-by-step guide for the disposal of this compound.
1. Initial Assessment and Consultation:
-
Contact your Environmental Health and Safety (EHS) Department: This is the most critical first step. Your institution's EHS department is responsible for determining whether a chemical is considered hazardous waste.[1]
-
Provide Information: Supply the EHS department with all available information on this compound, including its chemical name (1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine), any known safety data, and the nature of the waste (e.g., pure compound, solutions, contaminated labware).
2. Handling and Segregation:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
3. Waste Accumulation and Storage:
-
Container Selection: Use a container that is compatible with the chemical properties of this compound. The original container is often a suitable choice. The container must be in good condition and have a secure lid.
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date when waste was first added to the container.
-
The name and contact information of the responsible researcher or lab.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be secure and away from general laboratory traffic. Ensure secondary containment, such as a plastic tub, is used for liquid waste.
4. Disposal:
-
Waste Pickup: Once the container is full or you are ready to dispose of it, follow your institution's procedure to request a pickup from the EHS department.
-
Transportation and Final Disposal: The EHS department will arrange for a licensed hazardous waste vendor to transport and dispose of the chemical waste. The most common method for pharmaceutical waste is incineration at a permitted facility.[2]
5. Empty Containers:
-
Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal of Rinsed Containers: After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific procedures and requirements for the disposal of chemical waste in your laboratory. Adherence to institutional and local regulations is mandatory.
References
Essential Safety and Handling Protocols for JNJ-18038683
Disclaimer: This guidance is based on established best practices for handling potent, biologically active compounds in a laboratory setting. Since a specific Safety Data Sheet (SDS) for JNJ-18038683 is not publicly available, these recommendations should be supplemented by a thorough internal risk assessment based on the compound's known pharmacological properties as a potent and selective 5-HT7 serotonin receptor antagonist.
This document provides crucial safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to directly address specific operational questions and foster a culture of safety.
Hazard Identification and Risk Assessment
As a potent and selective serotonin receptor antagonist, this compound is designed to be biologically active at low concentrations. Therefore, it should be handled as a potent compound with potential health effects upon exposure. The primary routes of exposure in a laboratory setting are inhalation of airborne particles, dermal contact, and accidental ingestion. A thorough risk assessment is the first step before handling any new chemical.[1][2][3][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure to potent compounds like this compound.[5][6][7][8] The selection of appropriate PPE depends on the specific laboratory operation being performed.[9]
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate particulate filters (e.g., N95, P100) or containment ventilated enclosure (fume hood, glove box)- Chemical-resistant coveralls or suit- Double-gloving (e.g., two pairs of nitrile gloves)- Chemical-resistant shoe covers | - Head covering- Chemical-resistant apron |
| Handling of Liquids/Solutions (e.g., preparing stock solutions, dilutions) | - Chemical splash goggles or a face shield worn over safety glasses- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for larger volumes or vigorous mixing |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors may be generated) |
Note: Always inspect PPE for damage before use and follow the manufacturer's guidelines for proper use, removal, and disposal.[9]
Operational Plans: A Step-by-Step Workflow
A clear and concise plan for the handling of potent compounds is critical to prevent contamination and ensure personnel safety.[8]
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.[10]
-
Ventilation: Ensure proper functioning of ventilation systems before starting work.
-
Equipment Assembly: Gather all necessary equipment, reagents, and PPE before beginning the procedure.
-
Quantity Minimization: Use the smallest amount of the compound necessary for the experiment to minimize potential exposure.
2. Handling:
-
Weighing: When weighing solid this compound, perform this task within a containment ventilated enclosure. Use disposable weigh boats to prevent cross-contamination.
-
Solution Preparation: If preparing a solution, add the solvent to the pre-weighed compound slowly to avoid splashing.
-
Experimental Procedures: Conduct all manipulations of the compound within the designated and controlled handling area. Always wear the appropriate PPE.[8]
3. Post-Handling Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol, followed by a suitable laboratory detergent).
-
Equipment: Decontaminate all reusable equipment according to established laboratory protocols.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Below is a diagram illustrating the safe handling workflow for potent compounds.
Caption: Workflow for the safe handling of potent chemical compounds.
Disposal Plan
Proper disposal of potent chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[11][12]
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, shoe covers, disposable lab coats), weigh boats, and contaminated consumables, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and solvents used for decontamination should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container. Do not dispose of this waste down the drain.[13]
-
Sharps: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with the contents, including the name "this compound" and any associated hazards.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by trained hazardous waste personnel.
-
Collection: Follow your institution's procedures for hazardous waste pickup and disposal. This is typically handled by the Environmental Health and Safety (EHS) department or a licensed third-party contractor. For many pharmaceuticals, high-temperature incineration is the recommended disposal method.[14]
The following diagram outlines the decision-making process for the disposal of materials contaminated with this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. acs.org [acs.org]
- 3. intersolia.com [intersolia.com]
- 4. Risk Assessment - Health and Safety Authority [hsa.ie]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. benchchem.com [benchchem.com]
- 9. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 10. escopharma.com [escopharma.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 13. acs.org [acs.org]
- 14. Reddit - The heart of the internet [reddit.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
